Mavacamten
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCLASQCAPXVLM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642288-47-8 | |
| Record name | Mavacamten [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642288478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mavacamten | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAVACAMTEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX45B99R3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mavacamten: A Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy
An In-depth Technical Guide
Abstract
Hypertrophic cardiomyopathy (HCM) is a genetic disorder characterized by excessive thickening of the heart muscle, leading to a range of debilitating symptoms and an increased risk of sudden cardiac death.[1] The underlying pathophysiology is often driven by mutations in sarcomere proteins, resulting in hypercontractility of the cardiac muscle.[2] Mavacamten, a first-in-class, selective, and reversible small-molecule inhibitor of cardiac myosin, represents a targeted therapeutic approach to address the hypercontractile state in HCM.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the pathophysiology of HCM, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data from pivotal clinical trials are presented to serve as a resource for researchers, scientists, and drug development professionals in the field of cardiology.
Introduction to Hypertrophic Cardiomyopathy Pathophysiology
Hypertrophic cardiomyopathy is a complex cardiovascular disease with a primary genetic etiology. Mutations in genes encoding sarcomeric proteins, most commonly in the β-myosin heavy chain (MYH7) and myosin-binding protein C (MYBPC3) genes, are responsible for a significant proportion of HCM cases.[5] These mutations lead to a state of cardiac hypercontractility, where the heart muscle contracts more forcefully and relaxes less efficiently. This fundamental abnormality triggers a cascade of downstream pathological events, including myocyte hypertrophy and disarray, interstitial fibrosis, and dynamic obstruction of the left ventricular outflow tract (LVOT).
Several signaling pathways are implicated in the pathogenesis of HCM, contributing to the development of hypertrophy and fibrosis. These include the Transforming Growth-Factor-β (TGF-β) and RAS/mitogen-activated protein kinase (MAPK) pathways. The sustained hypercontractility and subsequent pathological remodeling result in a range of clinical manifestations, from dyspnea and chest pain to an elevated risk of heart failure and life-threatening arrhythmias.
This compound: Mechanism of Action
This compound is an allosteric and reversible inhibitor of cardiac myosin ATPase. It directly targets the underlying cause of hypercontractility in HCM by modulating the function of the cardiac myosin motor protein. Myosin interacts with actin in a cyclical process fueled by ATP hydrolysis to generate the force of muscle contraction. In HCM, an excessive number of myosin heads are in a state ready to bind to actin, leading to hypercontractility.
This compound stabilizes an energy-sparing, "super-relaxed" state of the myosin head, reducing the number of myosin heads available to interact with actin. This action decreases the probability of actin-myosin cross-bridge formation, thereby reducing the force of contraction and normalizing myocardial contractility. By inhibiting the excessive contractility, this compound alleviates the stress on the heart muscle, improves diastolic function, and reduces the dynamic LVOT obstruction characteristic of obstructive HCM.
Signaling Pathways in HCM and this compound's Impact
The hypercontractile state in HCM triggers a cascade of intracellular signaling pathways that contribute to pathological remodeling.
-
TGF-β Pathway: The transforming growth factor-beta (TGF-β) pathway is a key regulator of cellular growth, differentiation, and extracellular matrix production. In HCM, this pathway is often upregulated, leading to myocardial fibrosis. While direct evidence of this compound's effect on the TGF-β pathway is still emerging, by reducing the primary insult of hypercontractility, it is hypothesized to indirectly attenuate the downstream activation of profibrotic signaling.
-
RAS/MAPK Pathway: The Ras/mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell growth and hypertrophy. Studies have shown that this compound can mitigate the functional and energetic disturbances in cardiomyocytes with RASopathy-associated mutations, suggesting a potential role in modulating the consequences of RAS/MAPK pathway activation in certain forms of HCM.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in several key clinical trials, most notably the EXPLORER-HCM and VALOR-HCM studies.
Table 1: Summary of Efficacy Endpoints in the EXPLORER-HCM Trial
| Endpoint | This compound (n=123) | Placebo (n=128) | p-value |
| Primary Composite Endpoint* | 37% | 17% | 0.0005 |
| Change in Post-Exercise LVOT Gradient (mmHg) | -47 | -10 | <0.0001 |
| Change in Peak VO₂ (mL/kg/min) | +1.4 | -0.1 | 0.0006 |
| Improvement in NYHA Class (≥1 class) | 65% | 31% | <0.0001 |
| Change in KCCQ-CSS | +9.1 | +4.1 | <0.0001 |
*Composite of ≥1.5 mL/kg/min increase in pVO₂ and ≥1 NYHA class improvement OR ≥3.0 mL/kg/min increase in pVO₂ and no worsening of NYHA class.
Table 2: Summary of Efficacy Endpoints in the VALOR-HCM Trial
| Endpoint (at 16 weeks) | This compound (n=56) | Placebo (n=56) | p-value |
| Proceeded with or remained eligible for SRT | 17.9% | 76.8% | <0.001 |
| Mean Change in Resting LVOT Gradient (mmHg) | -39.1 | -1.4 | <0.001 |
| Mean Change in Valsalva LVOT Gradient (mmHg) | -46.7 | -3.5 | <0.001 |
| Improvement in NYHA Class (≥1 class) | 63% | 21% | <0.001 |
SRT: Septal Reduction Therapy
Table 3: Effect of this compound on Cardiac Biomarkers
| Biomarker | Study | This compound | Placebo |
| NT-proBNP (ng/L) | EXPLORER-HCM | Significant Reduction | Minimal Change |
| Cardiac Troponin I (ng/L) | EXPLORER-HCM | Significant Reduction | Minimal Change |
Detailed Experimental Protocols
Transthoracic Echocardiography (TTE) for LVOT Gradient and LVEF Assessment
Objective: To assess left ventricular outflow tract (LVOT) obstruction and left ventricular ejection fraction (LVEF).
Protocol:
-
Patient Positioning: The patient is positioned in the left lateral decubitus position.
-
Standard Views: A comprehensive 2D and Doppler echocardiogram is performed, including parasternal long-axis, short-axis, and apical views (four-chamber, two-chamber, and three-chamber).
-
LVOT Gradient Measurement:
-
Resting Gradient: Continuous-wave Doppler is used to measure the peak velocity across the LVOT in the apical three- or five-chamber view. The peak gradient is calculated using the modified Bernoulli equation (Gradient = 4 x velocity²).
-
Provoked Gradient (Valsalva Maneuver): The patient performs a standardized Valsalva maneuver for at least 10 seconds while continuous-wave Doppler of the LVOT is recorded. The peak gradient during the strain or release phase is measured.
-
-
LVEF Measurement: Left ventricular volumes in end-diastole and end-systole are measured from the apical four- and two-chamber views using the biplane method of disks (modified Simpson's rule) to calculate LVEF.
Cardiac Magnetic Resonance (CMR) for Myocardial Mass and Fibrosis
Objective: To quantify left ventricular mass and assess the extent of myocardial fibrosis.
Protocol:
-
Patient Preparation: Ensure the patient has no contraindications to MRI and gadolinium-based contrast agents.
-
Cine Imaging: A stack of short-axis steady-state free precession (SSFP) cine images are acquired covering the entire left ventricle from the base to the apex.
-
Left Ventricular Mass Quantification: The endocardial and epicardial borders of the left ventricle are manually or semi-automatically contoured at end-diastole on the short-axis cine images. The myocardial volume is calculated and multiplied by the myocardial density (1.05 g/mL) to determine the left ventricular mass.
-
Late Gadolinium Enhancement (LGE):
-
A gadolinium-based contrast agent is administered intravenously.
-
After a 10-15 minute delay, LGE images are acquired using an inversion-recovery gradient-echo sequence in the same views as the cine images.
-
The inversion time is optimized to null the signal from healthy myocardium.
-
Myocardial fibrosis appears as areas of hyperenhancement. The extent of LGE can be quantified using various methods (e.g., full-width at half-maximum or a threshold of >5 standard deviations above the mean signal intensity of nulled myocardium).
-
Biomarker Analysis: NT-proBNP and Cardiac Troponin
Objective: To measure circulating levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponin as markers of myocardial stress and injury.
Protocol:
-
Sample Collection: Venous blood samples are collected into appropriate collection tubes (e.g., EDTA plasma for NT-proBNP).
-
Sample Processing: Samples are centrifuged to separate plasma or serum, which is then stored at -80°C until analysis.
-
Assay: Commercially available immunoassays (e.g., electrochemiluminescence immunoassays) are used to quantify the concentrations of NT-proBNP and high-sensitivity cardiac troponin.
-
Quality Control: Assays are performed according to the manufacturer's instructions, including the use of appropriate calibrators and controls to ensure accuracy and precision.
Conclusion
This compound represents a significant advancement in the pharmacological management of hypertrophic cardiomyopathy. By directly targeting the fundamental mechanism of cardiac hypercontractility, it offers a disease-specific treatment that has demonstrated robust efficacy in reducing LVOT obstruction, improving symptoms, and enhancing the quality of life for patients with obstructive HCM. The quantitative data from pivotal clinical trials underscore its clinical benefits, and ongoing research continues to explore its long-term effects and potential applications in other forms of cardiomyopathy. This technical guide provides a foundational resource for understanding the science behind this compound and the methodologies used to evaluate its therapeutic impact.
References
- 1. The Impact of this compound on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypertrophic Cardiomyopathy with Special Focus on this compound and Its Future in Cardiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transthoracic echocardiography of hypertrophic cardiomyopathy in adults: a practical guideline from the British Society of Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Hypertrophic Cardiomyopathy with Special Focus on this compound and Its Future in Cardiology [mdpi.com]
Mavacamten's Effect on Sarcomere Hypercontractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypertrophic cardiomyopathy (HCM) is a genetic cardiac disorder frequently characterized by sarcomere hypercontractility, leading to left ventricular hypertrophy, diastolic dysfunction, and dynamic outflow tract obstruction.[1][2] Mavacamten, a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase, directly targets the underlying pathophysiology of HCM.[3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action on the sarcomere. It consolidates quantitative data from key preclinical and clinical studies, details the experimental protocols used to assess its efficacy, and presents visual diagrams of its molecular interactions and experimental workflows. By stabilizing an energy-sparing, super-relaxed state (SRX) of myosin, this compound reduces the number of available myosin heads for actin binding, thereby normalizing sarcomeric force production, improving myocardial energetics, and alleviating the hypercontractile state central to HCM.
Introduction: Sarcomere Hypercontractility in Hypertrophic Cardiomyopathy
The sarcomere is the fundamental contractile unit of the cardiomyocyte. In a healthy heart, the interaction between the thick filament protein, cardiac myosin, and the thin filament protein, actin, is tightly regulated to produce controlled contraction and relaxation. This process is fueled by the hydrolysis of ATP by the myosin ATPase.
In many individuals with HCM, mutations in sarcomeric protein genes lead to a state of hypercontractility. This is characterized by an excessive formation of actin-myosin cross-bridges and inefficient energy utilization. Specifically, there is a shift in the equilibrium of myosin heads from a resting, energy-conserving "super-relaxed state" (SRX) to a "disordered relaxed state" (DRX), where they are more readily available to bind actin. In HCM-afflicted cardiomyocytes, only 15–20% of myosin heads may be in the SRX, compared to 40–50% in healthy cells. This hypercontractility contributes directly to the pathological features of HCM, including increased myocardial stiffness, impaired diastolic filling, and, in obstructive HCM, a dynamic pressure gradient in the left ventricular outflow tract (LVOT).
This compound: Molecular Mechanism of Action
This compound is a small molecule that directly addresses the root cause of hypercontractility. It acts as a selective allosteric inhibitor of the cardiac myosin ATPase. Its primary mechanism involves stabilizing the auto-inhibited, energy-sparing SRX of the myosin head.
By binding to a distinct allosteric pocket on the myosin heavy chain, this compound modulates the ATPase cycle. It specifically slows the rate of phosphate release from the myosin active site, a critical step for the power stroke. This action reduces the number of myosin heads that can transition into the "on-actin" power-generating state. The overall effect is a decrease in the number of functional actin-myosin cross-bridges, leading to reduced sarcomeric tension and a normalization of contractility.
Figure 1: this compound's mechanism of action on the sarcomere.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative findings from various experimental models assessing the impact of this compound on myosin and muscle fiber function.
Table 1: Effect of this compound on Myosin ATPase Activity
| Parameter | Myosin Fragment | Condition | This compound Effect | Fold Change | Source |
|---|---|---|---|---|---|
| kcat | Heavy Meromyosin (HMM) | Actin-activated | 2.02 ± 0.12 s⁻¹ to 0.48 ± 0.04 s⁻¹ | 4.21 ± 0.43-fold reduction | |
| Km (Actin) | Heavy Meromyosin (HMM) | Actin-activated | 17.6 ± 2.8 µM to 35.3 ± 6.3 µM | 2-fold increase | |
| kcat | S1 Fragment | Actin-activated | 3.6 ± 0.4 s⁻¹ to 1.35 ± 0.08 s⁻¹ | 2.70 ± 0.34-fold reduction | |
| IC50 | Heavy Meromyosin (HMM) | In vitro motility | 0.14 µM | - | |
| IC50 | S1 Fragment | In vitro motility | 0.62 µM | - |
| ATPase Activity | Bovine Cardiac Myofibrils | Ca²⁺-activated | Progressive blunting of activity | Dose-dependent | |
Table 2: Effect of this compound on Muscle Fiber Contractility and State
| Parameter | Muscle Fiber Type | Condition | This compound Effect | Quantitative Change | Source |
|---|---|---|---|---|---|
| Tension | Skinned Porcine Cardiac | pCa 5.8 | Decrease in maximal tension | 14.4 ± 0.7 mN/mm² to 6.6 ± 0.7 mN/mm² | |
| SRX State | Porcine Cardiac | Relaxed | Increase in SRX population | 26 ± 2% to 38 ± 1% | |
| SRX State | Human Cardiac | Relaxed | Increase in SRX population | 25 ± 2% to 46 ± 3% | |
| Peak Force | Human Engineered Heart Tissue | 0.33 µM this compound | Decrease in peak force | 40% reduction from baseline | |
| Peak Force | Human Engineered Heart Tissue | 0.5 µM this compound | Decrease in peak force | 85% reduction from baseline | |
| Relaxation Time (RT50) | Human Engineered Heart Tissue | 0.33 µM this compound | Faster relaxation | 24% reduction | |
| Relaxation Time (RT50) | Human Engineered Heart Tissue | 0.5 µM this compound | Faster relaxation | 45% reduction |
| Ca²⁺ Sensitivity | Human Myocardial Strips | 0.5 µM this compound | Reduced Ca²⁺ sensitivity | Maintained length-dependent activation | |
Key Experimental Protocols
The quantitative data presented above were generated using specialized biophysical and physiological assays. Detailed methodologies for these key experiments are outlined below.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by isolated myosin fragments in the presence of actin.
-
Protein Preparation: Human β-cardiac myosin fragments, such as heavy meromyosin (HMM) or the single-headed S1 fragment, are expressed and purified from baculovirus/Sf9 cell systems. Actin is purified from rabbit skeletal muscle acetone powder.
-
Assay Buffer: A typical buffer consists of 25 mM imidazole (pH 7.5), 4 mM MgCl₂, 1 mM DTT, and 1 mM EGTA.
-
Procedure:
-
A constant concentration of the myosin fragment is mixed with varying concentrations of F-actin in the assay buffer.
-
This compound, dissolved in DMSO, or a vehicle control is added to the mixture and incubated.
-
The reaction is initiated by adding Mg-ATP.
-
The reaction proceeds at a controlled temperature (e.g., 23°C) and is stopped at various time points by quenching with a solution like perchloric acid.
-
The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.
-
The steady-state ATPase rate (V) is plotted against the actin concentration. The data are fitted to the Michaelis-Menten equation (V = kcat[Myosin][Actin] / (Km + [Actin])) to determine the maximal turnover rate (kcat) and the Michaelis constant for actin (Km).
-
Skinned Muscle Fiber Tension Measurement
This protocol allows for the direct measurement of force generation in isolated myocardial preparations where the cell membrane has been permeabilized ("skinned"), allowing for precise control of the intracellular environment (e.g., Ca²⁺ concentration).
-
Tissue Preparation: Ventricular trabeculae or papillary muscles are dissected from animal (e.g., porcine) or human hearts. The tissue is permeabilized using a solution containing a detergent like Triton X-100, which removes the cell membranes but leaves the myofilament structure intact.
-
Experimental Setup:
-
A single skinned muscle fiber or a small bundle is mounted between a force transducer and a motor arm within a flow-through experimental chamber on the stage of an inverted microscope.
-
Sarcomere length is set and maintained by monitoring the diffraction pattern of a laser passed through the fiber.
-
-
Procedure:
-
The fiber is initially bathed in a relaxing solution (low Ca²⁺, e.g., pCa 9.0).
-
This compound or vehicle is introduced into the relaxing solution and allowed to equilibrate.
-
The fiber is then exposed to activating solutions with progressively increasing Ca²⁺ concentrations (e.g., pCa 6.2 to 4.5).
-
The isometric force (tension) generated at each Ca²⁺ concentration is recorded by the force transducer.
-
Force-pCa curves are generated to determine parameters such as maximal active tension and Ca²⁺ sensitivity (pCa₅₀).
-
Figure 2: Workflow for skinned muscle fiber tension analysis.
In Vitro Motility Assay
This assay visualizes and quantifies the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface, providing a measure of the unloaded shortening velocity.
-
Reagents and Surface Preparation:
-
A glass coverslip is coated with nitrocellulose.
-
Myosin (e.g., HMM) is applied and adheres to the coated surface.
-
The surface is blocked with bovine serum albumin (BSA) to prevent non-specific binding.
-
-
Procedure:
-
A motility buffer containing Mg-ATP, an ATP-regenerating system (creatine phosphate and creatine kinase), and an oxygen-scavenging system (glucose oxidase, catalase, and glucose) is prepared.
-
This compound at various concentrations is added to the motility buffer.
-
Tetramethylrhodamine (TMR)-phalloidin-labeled actin filaments are added to the chamber.
-
The movement of the actin filaments is observed using fluorescence microscopy and recorded as a video.
-
The velocity of individual filaments is tracked and quantified using specialized software.
-
The dose-dependent inhibition of motility by this compound is analyzed to determine the IC₅₀.
-
Conclusion
This compound represents a paradigm shift in the treatment of hypertrophic cardiomyopathy, moving from symptom management to targeting the fundamental molecular defect of sarcomere hypercontractility. Through its selective, allosteric inhibition of cardiac myosin, this compound effectively stabilizes the super-relaxed state, reduces the number of active cross-bridges, and normalizes force production. The quantitative data derived from rigorous experimental protocols consistently demonstrate its ability to decrease myosin ATPase activity, reduce muscle fiber tension, and improve diastolic parameters. This in-depth understanding of its mechanism and effects provides a strong foundation for its clinical application and for the development of future therapies aimed at modulating sarcomere function.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Clinical Trials on this compound in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Cardiac Myosin Inhibitor: Clinical Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Mavacamten: A Paradigm Shift in Myocardial Energetics and Diastolic Function in Hypertrophic Cardiomyopathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hypertrophic cardiomyopathy (HCM) is the most prevalent monogenic cardiac disease, characterized by left ventricular hypertrophy, hyperdynamic contractility, and impaired diastolic relaxation.[1][2] At its core, HCM is a disease of the sarcomere, the fundamental contractile unit of the cardiomyocyte.[3][4] Mutations in sarcomeric proteins lead to excessive actin-myosin cross-bridge formation, resulting in a state of hypercontractility and inefficient energy utilization.[5] This not only drives the characteristic hypertrophy and fibrosis but also leads to significant diastolic dysfunction, a key contributor to symptoms and disease progression. Mavacamten, a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase, represents a targeted therapeutic approach that directly addresses the underlying pathophysiology of HCM. This technical guide provides a comprehensive overview of this compound's impact on myocardial energetics and diastolic function, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action: Targeting the Molecular Motor
This compound's therapeutic effect stems from its direct interaction with cardiac myosin, the molecular motor responsible for generating contractile force. In HCM, there is a pathological increase in the number of myosin heads available to bind to actin, leading to hypercontractility, impaired relaxation, and increased energy consumption.
This compound modulates the number of myosin heads that can enter the "on actin" (power-generating) state. By binding to the myosin head, this compound stabilizes it in an energy-sparing, "super-relaxed" state, reducing the probability of both systolic force-producing and residual diastolic cross-bridge formation. This allosteric inhibition of the cardiac myosin ATPase reduces the excessive ATP hydrolysis that is a hallmark of HCM. The reduction in actin-myosin interactions leads to decreased contractile force, which in turn alleviates left ventricular outflow tract (LVOT) obstruction and improves cardiac filling pressures.
Impact on Myocardial Energetics
A key pathophysiological feature of HCM is inefficient myocardial energy utilization. The hypercontractile state leads to excessive consumption of adenosine triphosphate (ATP), which can outstrip the mitochondrial capacity to meet this demand, particularly under stress.
This compound, by directly inhibiting the cardiac myosin ATPase, addresses this energetic imbalance. Preclinical studies in mouse models of HCM have demonstrated that this compound can prevent and even reverse hypertrophy, in part by reducing the expression of pro-hypertrophic and pro-fibrotic genes. In-vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with a RASopathy-associated HCM mutation showed that this compound normalized excessive ATP consumption during rapid pacing, suggesting a restoration of energetic balance.
Clinical trials have corroborated these findings through the measurement of cardiac biomarkers that reflect myocardial wall stress and injury. Significant reductions in N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponin I (cTnI) have been consistently observed in patients treated with this compound.
Table 1: this compound's Effect on Biomarkers of Myocardial Stress
| Clinical Trial (HCM Type) | Biomarker | This compound Group Change | Placebo Group Change | p-value | Citation(s) |
| EXPLORER-HCM (oHCM) | NT-proBNP | 80% reduction | - | - | |
| MAVERICK-HCM (nHCM) | NT-proBNP | Significant reduction | - | - | |
| MAVERICK-HCM (nHCM) | cTnI | 34% decrease | 4% decrease | 0.009 | |
| EMBARK-HFpEF | NT-proBNP | 26% reduction | N/A (single arm) | - | |
| EMBARK-HFpEF | high-sensitivity troponin T | 13% reduction | N/A (single arm) | - | |
| EMBARK-HFpEF | troponin I | 20% reduction | N/A (single arm) | - |
Impact on Diastolic Function
Diastolic dysfunction is a cornerstone of HCM pathophysiology, leading to impaired ventricular filling, elevated left atrial pressure, and symptoms of heart failure. This compound's ability to reduce residual diastolic cross-bridge formation and promote myocardial relaxation directly translates into improvements in diastolic function.
Multiple clinical trials have demonstrated significant improvements in key echocardiographic parameters of diastolic function in patients with obstructive HCM (oHCM) treated with this compound. These improvements are often independent of the reduction in LVOT gradient, suggesting a direct effect on myocardial relaxation.
Table 2: this compound's Effect on Diastolic Function Parameters in oHCM
| Clinical Trial / Study | Parameter | This compound Group Change | Placebo Group Change | p-value | Citation(s) |
| VALOR-HCM Substudy | Improvement in Diastolic Dysfunction Grade (at 16 weeks) | 29.4% of patients (15 of 51) | 12.8% of patients (6 of 47) | 0.05 | |
| VALOR-HCM Substudy | Average E/e' ratio | -3.4 ± 5.3 | +0.57 ± 3.5 | <0.001 | |
| VALOR-HCM Substudy | Indexed Left Atrial Volume (LAVI) (mL/m²) | -5.2 ± 7.8 | -0.51 ± 8.1 | 0.005 | |
| EXPLORER-HCM Subanalysis | Indexed Left Atrial Volume (LAVI) (mL/m²) | -7.5 | -0.09 | <0.0001 | |
| Observational Study (Titration) | E/E' ratio | 14.5 to 10.6 | N/A | <0.001 | |
| Observational Study (Titration) | LA End-Systolic Volume (mL/m²) | 53.1 to 43.3 | N/A | <0.001 |
Experimental Protocols
The evaluation of this compound's effects on myocardial energetics and diastolic function relies on a combination of preclinical and clinical methodologies.
Preclinical Assessment of Myocardial Energetics
-
Isolated Perfused Heart Models: The Langendorff-perfused isolated mouse heart model is a valuable tool. In conjunction with 31P Nuclear Magnetic Resonance (NMR) spectroscopy, this technique allows for the dynamic measurement of high-energy phosphates like phosphocreatine and ATP, providing a direct assessment of cardiac energetics while concurrently monitoring physiological function.
-
Cellular Models (hiPSC-CMs): Human induced pluripotent stem cell-derived cardiomyocytes from patients with specific HCM mutations can be used to model the disease in vitro.
-
Energetic Profiling: Assays like the Seahorse XF Mito Stress Test can be used to evaluate mitochondrial respiration and determine parameters such as maximal respiratory capacity.
-
ATP Measurement: Live-cell ATP sensors can be used to measure ATP levels in real-time, especially under conditions of increased workload like rapid electrical pacing.
-
Redox State: Autofluorescence of NAD(P)H and FAD+ can be measured to assess the mitochondrial redox state.
-
Clinical Assessment of Diastolic Function
The primary non-invasive method for assessing diastolic function in clinical trials is transthoracic echocardiography. Standardized protocols are followed to acquire and interpret various parameters.
-
Pulsed-Wave Doppler of Mitral Inflow: This is used to measure the early (E) and late (A) diastolic filling velocities and the E/A ratio.
-
Tissue Doppler Imaging (TDI): TDI of the mitral annulus is performed to measure the early diastolic (e') velocity. The E/e' ratio is a key indicator of left ventricular filling pressures.
-
Left Atrial Volume Index (LAVI): The left atrial volume is measured and indexed to body surface area. An increased LAVI is a marker of chronically elevated filling pressures.
-
Grading of Diastolic Dysfunction: A composite of these and other parameters is used to grade the severity of diastolic dysfunction.
Conclusion
This compound represents a significant advancement in the management of hypertrophic cardiomyopathy by targeting the fundamental mechanisms of the disease. Its unique ability to selectively inhibit cardiac myosin ATPase leads to a reduction in hypercontractility, a more efficient use of myocardial energy, and a direct improvement in diastolic relaxation. The consistent data from preclinical models and human clinical trials demonstrate a favorable impact on both myocardial energetics, as evidenced by reductions in biomarkers of wall stress, and diastolic function, confirmed by improvements in key echocardiographic parameters. This targeted approach not only alleviates symptoms and improves functional capacity but also has the potential to modify the natural history of the disease by addressing the core pathophysiological drivers of HCM.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypertrophic Cardiomyopathy with Special Focus on this compound and Its Future in Cardiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of this compound on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Mavacamten's Disease-Modifying Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the disease-modifying potential of mavacamten in hypertrophic cardiomyopathy (HCM). This compound, a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase, has demonstrated significant promise in preclinical studies by targeting the underlying hypercontractility that drives the pathophysiology of HCM. This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the critical pathways and workflows involved.
Mechanism of Action
This compound directly targets the fundamental contractile unit of the heart, the sarcomere. In HCM, mutations in sarcomeric proteins often lead to a state of hypercontractility, characterized by an excessive number of actin-myosin cross-bridges and increased ATP consumption. This compound modulates the enzymatic activity of β-cardiac myosin, reducing the rate of ATP hydrolysis and shifting the myosin heads towards an energy-sparing, super-relaxed state. This action decreases the number of available myosin heads that can bind to actin, thereby reducing the probability of cross-bridge formation and normalizing contractility.[1][2][3] This targeted approach not only alleviates the hyperdynamic state but also shows potential to reverse the adverse remodeling associated with HCM.[1]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from various preclinical models, demonstrating this compound's effects on cardiac contractility, hypertrophy, and fibrosis.
Table 1: Effects of this compound on Myosin ATPase Activity and Contractility
| Model System | Parameter | This compound Concentration | Effect | Reference |
| Bovine Cardiac Myofibrils | ATPase Activity (IC50) | 0.49 µM | 50% inhibition | [4] |
| Human Cardiac Myofibrils | ATPase Activity (IC50) | 0.71 µM | 50% inhibition | |
| Rabbit Skeletal Myofibrils | ATPase Activity (IC50) | 2.14 µM | 50% inhibition | |
| Human Cardiac HMM | Actin Sliding Velocity (IC50) | 0.587 ± 0.149 µM | 50% reduction | |
| Human Engineered Heart Tissue | Peak Force | 0.33 µM | ~40% decrease | |
| Human Engineered Heart Tissue | Peak Force | 0.5 µM | ~85% decrease | |
| Human Engineered Heart Tissue | Time to 50% Relaxation (RT50) | 0.33 µM | ~24% decrease | |
| Human Engineered Heart Tissue | Time to 50% Relaxation (RT50) | 0.5 µM | ~45% decrease | |
| Isolated Cardiomyocytes (db/db mice) | Fractional Shortening | 250 nM | Significant decrease from 11.43% to 8.67% | |
| Isolated Cardiomyocytes (db/db mice) | Contraction Velocity | 250 nM | Significant decrease from 2.53 µm/s to 2.0 µm/s |
Table 2: Disease-Modifying Effects of this compound in Animal Models of HCM
| Animal Model | Parameter | Treatment Details | Effect | Reference |
| Mouse Model of HCM | Left Ventricular Wall Thickness | Not specified | Regression of hypertrophy | |
| Mouse Model of HCM | Myocardial Fibrosis | Not specified | Minimal fibrosis compared to untreated | |
| Mouse Model of HCM (N47K-RLC) | Maximal Isometric Force | 0.3 µM (in vitro) | Decreased | |
| Mouse Model of HCM (N47K-RLC) | Ca2+ Sensitivity of Contraction | 0.3 µM (in vitro) | Reduced | |
| Feline Model of HCM | Left Ventricular Outflow Tract Obstruction | Not specified | Acutely relieved |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.
In Vivo Mouse Model of Hypertrophic Cardiomyopathy
-
Animal Model: Transgenic mice expressing a human cardiac myosin regulatory light chain mutation (N47K) are often used to model HCM. Another approach involves mouse models with specific myosin heavy chain mutations.
-
Drug Administration: this compound is typically administered orally. Dosing regimens vary between studies but are designed to achieve plasma concentrations that are pharmacologically active.
-
Assessment of Cardiac Function: Echocardiography is performed to measure parameters such as left ventricular wall thickness, fractional shortening, and ejection fraction.
-
Histological Analysis: Hearts are excised, fixed, and sectioned for histological staining. Masson's trichrome or Picrosirius red staining is used to visualize and quantify myocardial fibrosis. Hematoxylin and eosin (H&E) staining is used to assess cardiomyocyte disarray and hypertrophy.
-
Gene Expression Analysis: RNA is extracted from cardiac tissue to quantify the expression of profibrotic and pro-hypertrophic genes (e.g., TGF-β, collagen isoforms, ANP, BNP) using quantitative real-time PCR (qRT-PCR).
Human Engineered Heart Tissue (EHT) Model
-
Cell Source: Human induced pluripotent stem cells (hiPSCs) are differentiated into cardiomyocytes.
-
Tissue Engineering: Cardiomyocytes are seeded into a 3D matrix (e.g., decellularized porcine myocardium) to form engineered heart tissues that exhibit contractile function.
-
Experimental Setup: EHTs are mounted in a system that allows for the measurement of force generation and length changes under controlled electrical stimulation.
-
This compound Treatment: this compound is added to the culture medium at specified concentrations (e.g., 0.33 µM and 0.5 µM). For chronic studies, EHTs are cultured with this compound for several weeks.
-
Contractility Assessment: Key parameters measured include peak force, time to peak contraction, and time to 50% relaxation. Force-velocity and work-loop analyses can also be performed to provide a more comprehensive assessment of cardiac mechanics.
-
Calcium Transient Measurement: In some protocols, calcium-sensitive dyes are used to measure intracellular calcium transients to understand the drug's effect on calcium handling.
References
- 1. This compound: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of this compound on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stabilizes an autoinhibited state of two-headed cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mavacamten Studies in Animal Models of Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1] It targets the underlying hypercontractility that is a hallmark of hypertrophic cardiomyopathy (HCM) by reducing the number of actin-myosin cross-bridges.[2][3] Preclinical studies in various animal models have been instrumental in elucidating the mechanism of action and therapeutic potential of this compound, demonstrating its ability to prevent and reverse cardiac hypertrophy and fibrosis.[2] These application notes provide an overview of the common animal models, key experimental protocols, and quantitative outcomes from this compound studies to guide researchers in this field.
Animal Models of Hypertrophic Cardiomyopathy
A variety of animal models are utilized to recapitulate the pathophysiology of human HCM for the preclinical evaluation of this compound. These models can be broadly categorized into genetic and non-genetic models.
Genetic Models:
-
Transgenic Mouse Models: These models harbor specific mutations in sarcomeric protein genes that are known to cause HCM in humans. They are crucial for studying the effects of this compound on the direct consequences of these mutations.
-
Myosin Heavy Chain (Myh6/Myh7) Mutations (e.g., R403Q): These mice develop age-dependent left ventricular hypertrophy, myocyte disarray, and fibrosis, closely mimicking the human disease phenotype.
-
Myosin Binding Protein-C (Mybpc3) Mutations: Mice with mutations in Mybpc3 also exhibit features of HCM, including hypercontractility.
-
N47K-Myosin Regulatory Light Chain (RLC) Mutation: This model expresses a human RLC mutation and is used to study the specific effects of this compound on cross-bridge kinetics and calcium sensitivity.
-
-
Feline Models of HCM: Cats can naturally develop a form of HCM that shares many features with the human disease, including left ventricular hypertrophy and outflow tract obstruction. Specific breeds, such as Maine Coons and Ragdolls, have a higher incidence and may carry specific genetic mutations (e.g., A31P in MYBPC3).
Non-Genetic (Induced) Models:
While less common for this compound-specific studies which often target the genetic basis of HCM, induced models can be used to study cardiac hypertrophy and the general effects of reducing contractility.
-
Pressure Overload-Induced Hypertrophy (e.g., Transverse Aortic Constriction - TAC): This surgical model creates a mechanical obstruction to blood flow from the left ventricle, leading to compensatory hypertrophy.
-
Pharmacologically-Induced Hypertrophy (e.g., Isoproterenol infusion): Chronic administration of β-adrenergic agonists like isoproterenol can induce cardiac hypertrophy.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from preclinical studies of this compound in various animal models of HCM.
Table 1: Effects of this compound on Cardiac Function and Structure in Mouse Models of HCM
| Parameter | Animal Model | This compound Dose/Concentration | Duration of Treatment | % Change vs. Control/Baseline | Reference |
| Maximal Isometric Force | N47K-RLC Transgenic Mice (skinned papillary muscle) | 0.3 µM | Acute | Decreased | |
| Ca2+ Sensitivity (pCa50) | N47K-RLC Transgenic Mice (skinned papillary muscle) | 0.3 µM | Acute | Decreased (reduction nearly twice as large as in WT) | |
| Fractional Shortening | Myosin R403Q Transgenic Mice | Dose-dependent | Not Specified | Decreased | |
| Left Ventricular Wall Thickness | Myosin R403Q Transgenic Mice | Not Specified | Not Specified | Regression | |
| Myocardial Fibrosis | Myosin R403Q Transgenic Mice | Not Specified | Not Specified | Prevented development; minimal fibrosis in treated mice | |
| Profibrotic and Pro-hypertrophic Gene Expression | Myosin R403Q Transgenic Mice | Not Specified | Not Specified | Reduced |
Table 2: Effects of this compound in Feline Model of Obstructive HCM
| Parameter | Animal Model | This compound Dose/Concentration | Duration of Treatment | Effect | Reference |
| Left Ventricular Outflow Tract (LVOT) Obstruction | Cats with naturally occurring oHCM | Exposure-dependent | Acute | Reduced/Eliminated | |
| Myocardial Contractility | Cats with naturally occurring oHCM | Exposure-dependent | Acute | Reduced | |
| Systolic Anterior Motion (SAM) of the Mitral Valve | Cats with naturally occurring oHCM | Not Specified | Acute | Reduced |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Transgenic Mouse Model of HCM
This protocol describes a general procedure for evaluating the efficacy of this compound in a transgenic mouse model, such as the N47K-RLC or R403Q-Myosin heavy chain models.
1. Animal Model and Husbandry:
- Select a transgenic mouse line expressing a relevant HCM-causing mutation and wild-type littermates as controls.
- House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
- All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. This compound Administration:
- Formulation: Prepare this compound in a suitable vehicle (e.g., as described in specific study publications).
- Dosing: Determine the appropriate dose based on previous studies. For example, a working concentration of 250 nM was used for dosing in myosin R403Q HCM transgenic mice. Dosing can be administered via oral gavage or formulated in the chow.
- Treatment Duration: The duration can range from acute (single dose) to chronic (several weeks or months) depending on the study's objectives (e.g., prevention vs. regression of hypertrophy).
3. Assessment of Cardiac Function and Morphology:
- Echocardiography: Perform serial echocardiography at baseline and throughout the study to assess left ventricular dimensions, wall thickness, fractional shortening, and ejection fraction.
- Histopathology: At the end of the study, euthanize the animals and harvest the hearts.
- Fix hearts in 10% neutral buffered formalin and embed in paraffin.
- Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size and myocyte disarray.
- Use Masson's trichrome or Picrosirius red staining to quantify the extent of myocardial fibrosis.
4. Ex Vivo Muscle Mechanics (Optional):
- Isolate papillary muscles from the left ventricle.
- Perform skinned fiber experiments to measure maximal isometric force and calcium sensitivity in the presence and absence of this compound (e.g., 0.3 µM).
5. Gene Expression Analysis (Optional):
- Isolate RNA from ventricular tissue.
- Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in hypertrophy (e.g., Nppa, Nppb) and fibrosis (e.g., Col1a1, Ctgf).
Protocol 2: Acute Hemodynamic Evaluation of this compound in a Feline Model of oHCM
This protocol outlines a procedure for assessing the acute effects of this compound on left ventricular outflow tract obstruction in cats with naturally occurring HCM.
1. Animal Selection:
- Select adult cats diagnosed with obstructive HCM, confirmed by echocardiography demonstrating left ventricular hypertrophy and a significant LVOT pressure gradient.
- Ensure all procedures are approved by the relevant institutional animal welfare body.
2. Anesthesia and Instrumentation:
- Anesthetize the cat using a standard protocol.
- Perform instrumentation for invasive hemodynamic monitoring, including pressure-volume loop analysis if feasible.
- Continuously monitor vital signs throughout the experiment.
3. This compound Administration:
- Administer this compound intravenously or orally at a predetermined dose. A daily oral dose of 0.1 mg/kg has been suggested for cats.
- The study design may involve a single dose or escalating doses to assess dose-dependent effects.
4. Data Acquisition:
- Continuously record hemodynamic parameters, including left ventricular pressure, aortic pressure, and the LVOT pressure gradient.
- Perform serial echocardiography to visualize and quantify the reduction in systolic anterior motion of the mitral valve and the LVOT gradient.
5. Data Analysis:
- Analyze the collected data to determine the effect of this compound on the LVOT gradient, myocardial contractility, and other hemodynamic parameters in an exposure-dependent manner.
Mandatory Visualizations
Caption: this compound's mechanism of action in hypertrophic cardiomyopathy.
Caption: Experimental workflow for a this compound study in a mouse model.
References
- 1. Frontiers | One-year real-world experience with this compound and its physiologic effects on obstructive hypertrophic cardiomyopathy [frontiersin.org]
- 2. This compound: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAMZYOS® (this compound) Mechanism of Action | Safety Profile [camzyoshcp.com]
Application Notes and Protocols for Mavacamten in Human Engineered Cardiac Tissue Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Mavacamten in human engineered cardiac tissue (hECT) models, particularly for studying hypertrophic cardiomyopathy (HCM). This guide is intended to assist researchers in recapitulating key disease phenotypes and evaluating the therapeutic effects of this compound in a human-relevant in vitro system.
Introduction
Hypertrophic cardiomyopathy is a prevalent inherited cardiac disease often linked to mutations in sarcomeric proteins, leading to hypercontractility, impaired relaxation, and adverse cardiac remodeling.[1][2][3] Human engineered cardiac tissues (hECTs) derived from induced pluripotent stem cells (iPSCs), especially those from patients with HCM-causing mutations, offer a powerful platform for disease modeling and drug screening.[1][2] this compound, a first-in-class cardiac myosin inhibitor, has been approved for the treatment of obstructive HCM. It acts by reducing the number of available myosin heads for actin binding, thereby normalizing contractility. These protocols detail the use of this compound in hECT models to assess its efficacy in reversing HCM-related pathological phenotypes.
Key Applications
-
Disease Modeling: Recapitulating HCM phenotypes such as hypercontractility, impaired relaxation, and gene expression changes in hECTs.
-
Drug Efficacy Testing: Evaluating the therapeutic potential of this compound to rescue pathological phenotypes in HCM hECTs.
-
Mechanism of Action Studies: Investigating the molecular and cellular mechanisms by which this compound exerts its effects on cardiac tissue.
-
Personalized Medicine: Utilizing patient-derived iPSCs to create hECTs for testing individual responses to this compound.
Data Presentation: Efficacy of this compound in HCM hECT Models
The following tables summarize the quantitative effects of this compound treatment on hECTs harboring the MYH7-R403Q mutation, a common cause of HCM.
Table 1: Effects of Chronic this compound Treatment (250 nM for 5 weeks) on Contractile Properties of R403Q hECTs
| Parameter | DMSO Control (R403Q) | This compound (R403Q) | Percentage Change |
| Twitch Amplitude (µN) | 82.4 ± 23.4 | 41.7 ± 5.9 | ~50% decrease |
| Twitch Duration (ms) | Not specified | Reduced by 13.4 ms on average | Reduction |
| Relaxation Time | Prolonged | Shortened | Improvement |
Table 2: Electrophysiological and Calcium Handling Effects of Chronic this compound Treatment (250 nM for 5 weeks) on R403Q hECTs
| Parameter | DMSO Control (R403Q) | This compound (R403Q) | Percentage Change |
| Action Potential Duration (APD90) | Prolonged | Reduced by 29.2 ms on average | ~29% reduction |
| Ca2+ Transient Decay Time | Slower | Faster | Improvement |
| Upstroke Velocity | Not specified | Reduced by 26% on average | Reduction |
Table 3: Gene Expression Changes Following Chronic this compound Treatment (250 nM for 5 weeks) in R403Q hECTs
| Gene | Expression Change with this compound |
| NPPB (BNP) | Decreased (mRNA and protein) |
| ADRB2 | Upregulated |
| ATP2A2 (SERCA2a) | Upregulated |
| RYR2 | Upregulated |
| CACNA1C | Upregulated |
| MYH7/MYH6 Ratio | Reduced from 2.1 to a lower value |
Table 4: Structural Changes in R403Q hECTs with Chronic this compound Treatment (250 nM for 5 weeks)
| Parameter | DMSO Control (R403Q) | This compound (R403Q) |
| Sarcomere Length | Shortened | Increased |
| Sarcomere Disarray | Increased | Reduced |
Experimental Protocols
Protocol 1: Fabrication of Human Engineered Cardiac Tissues (hECTs)
This protocol is based on the Biowire platform for generating 3D hECTs.
Materials:
-
Human iPSC-derived cardiomyocytes (iPSC-CMs) from HCM patients (e.g., carrying MYH7-R403Q mutation) and isogenic controls.
-
Human cardiac fibroblasts.
-
Biowire II platform molds.
-
Fibrinogen solution.
-
Thrombin solution.
-
Culture medium (e.g., DMEM with supplements).
Procedure:
-
Prepare a cell suspension containing iPSC-CMs and cardiac fibroblasts at a defined ratio.
-
Mix the cell suspension with fibrinogen solution.
-
Add thrombin to the cell-fibrinogen mixture to initiate polymerization.
-
Dispense the mixture into the Biowire II molds.
-
Allow the tissues to polymerize and compact around the two posts in the mold.
-
Culture the hECTs in appropriate media, changing the media every 2-3 days.
-
Subject the hECTs to electro-mechanical maturation for 6 weeks.
Protocol 2: Chronic this compound Treatment of hECTs
Materials:
-
Mature hECTs (as fabricated in Protocol 1).
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Culture medium.
Procedure:
-
After the 6-week maturation period, divide the hECTs into two groups: this compound-treated and vehicle control.
-
Prepare culture medium containing 250 nM this compound.
-
Prepare a corresponding vehicle control medium with the same concentration of DMSO.
-
Replace the medium in the respective wells with the this compound or vehicle control medium.
-
Culture the hECTs for 5 weeks, changing the medium every 2-3 days.
Protocol 3: Contractility Assessment
Equipment:
-
Force transducer setup.
-
Electrical stimulator.
-
Data acquisition system.
Procedure:
-
Mount the hECTs between a force transducer and a stationary post.
-
Pace the tissues at a physiological frequency (e.g., 1 Hz).
-
Record the twitch force generated by the hECTs.
-
Analyze the recordings to determine parameters such as twitch amplitude, time to peak, and relaxation time.
Protocol 4: Electrophysiology and Calcium Handling Measurements
Equipment:
-
Optical mapping system or confocal microscopy.
-
Voltage-sensitive dyes (for action potential).
-
Calcium-sensitive dyes.
Procedure:
-
Load the hECTs with the appropriate fluorescent dye.
-
Mount the tissues on the microscope stage and pace them electrically.
-
Record the fluorescence signals to measure action potentials and intracellular calcium transients.
-
Analyze the data to determine APD90, calcium transient amplitude, and decay kinetics.
Protocol 5: Gene Expression Analysis (RT-qPCR)
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for target genes (e.g., NPPB, ADRB2, ATP2A2, RYR2, CACNA1C) and housekeeping genes (GAPDH, RPL13A).
Procedure:
-
Harvest the hECTs and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions with primers for the genes of interest.
-
Run the qPCR and analyze the data using the comparative Ct method to determine relative gene expression.
Visualizations
This compound's Mechanism of Action in HCM
Caption: this compound inhibits excessive myosin-actin cross-bridging in HCM.
Experimental Workflow for this compound Testing in hECTs
Caption: Workflow for assessing this compound's effects on hECTs.
References
- 1. Human engineered cardiac tissue model of hypertrophic cardiomyopathy recapitulates key hallmarks of the disease and the effect of chronic this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human engineered cardiac tissue model of hypertrophic cardiomyopathy recapitulates key hallmarks of the disease and the effect of chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Mavacamten's Effect on Myofibril Force Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the impact of Mavacamten, a first-in-class cardiac myosin inhibitor, on myofibril force generation. The following sections detail the experimental setup, necessary reagents, and step-by-step procedures for accurately measuring the effects of this compound on cardiac and skeletal muscle preparations.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule modulator of cardiac myosin that is being investigated for the treatment of hypertrophic cardiomyopathy (HCM). It acts as an allosteric inhibitor of the myosin ATPase, reducing the number of myosin heads available to interact with actin and thereby decreasing sarcomere contractility.[1][2][3][4] this compound has been shown to have a dose-dependent negative effect on maximal Ca2+-activated isometric force.[1] It achieves this by stabilizing the "super-relaxed" state (SRX) of myosin, an energy-conserving state where the myosin heads are folded back and have very low ATPase activity. This action effectively reduces the number of myosin heads available for the power-generating stroke.
The primary mechanism of this compound involves inhibiting the release of inorganic phosphate (Pi) and slowing the release of ADP from the myosin head, which are critical steps in the cross-bridge cycle. This leads to a reduction in the rate of force development and an overall decrease in myocardial force generation. Interestingly, this compound's effects can be isoform-specific, with different impacts observed between cardiac and skeletal muscle.
Experimental Protocols
Preparation of Skinned Myofibrils
This protocol describes the isolation of single myofibrils or small bundles of myofibrils from cardiac or skeletal muscle tissue. The "skinning" process involves the use of detergents to remove the cell membranes, allowing for direct experimental control of the intracellular environment.
Materials:
-
Cardiac or skeletal muscle tissue
-
Relaxing Solution (see Table 1 for composition)
-
Activating Solution (see Table 1 for composition)
-
Skinning Solution: Relaxing solution containing 1% (v/v) Triton X-100
-
Dissecting microscope
-
Fine forceps
-
Small scissors
-
Homogenizer
Procedure:
-
Excise a small piece of muscle tissue (e.g., from rabbit psoas or human ventricular muscle) and place it in ice-cold Relaxing Solution.
-
Under a dissecting microscope, carefully dissect a small bundle of fibers.
-
Incubate the fiber bundle in Skinning Solution for 30 minutes on ice to chemically remove the cell membranes.
-
Wash the skinned fiber bundle thoroughly with Relaxing Solution to remove the Triton X-100.
-
Gently homogenize the skinned fiber bundle in Relaxing Solution to release individual myofibrils or small myofibril bundles.
-
The resulting myofibril suspension is now ready for mechanical experiments.
Force Generation Measurement in Single Myofibrils
This protocol details the procedure for measuring isometric force generation in isolated myofibrils in response to varying calcium concentrations and the presence of this compound.
Materials:
-
Myofibril suspension (from Protocol 2.1)
-
Experimental setup with a force transducer and a high-speed length controller
-
Glass microneedles
-
Inverted microscope with high-magnification optics
-
Relaxing and Activating Solutions with varying pCa values (see Table 1)
-
This compound stock solution (dissolved in DMSO)
Procedure:
-
Mount a single myofibril or a small bundle of myofibrils between two glass microneedles, one connected to a force transducer and the other to a length controller.
-
Adjust the sarcomere length to the desired experimental value (e.g., 2.1-2.4 µm) using laser diffraction.
-
Perfuse the myofibril with Relaxing Solution (pCa 9.0) to establish a baseline resting tension.
-
To measure the force-pCa relationship, sequentially perfuse the myofibril with Activating Solutions of increasing calcium concentrations (e.g., pCa 6.1 to 4.5).
-
Record the steady-state isometric force at each pCa level.
-
To assess the effect of this compound, incubate the myofibril in Relaxing Solution containing the desired concentration of this compound (e.g., 0.3 µM, 0.5 µM, 1.0 µM) for a specified period (e.g., 2 minutes).
-
Repeat the force-pCa measurements in the presence of this compound.
-
Data is typically normalized to the maximal force generated in the absence of the drug.
Data Presentation
The following tables summarize the quantitative effects of this compound on myofibril force generation as reported in the literature.
Table 1: Composition of Experimental Solutions
| Component | Relaxing Solution (pCa 9.0) | Activating Solution (pCa 4.5) |
| Potassium Propionate | 45.3 mM | 45.3 mM |
| BES | 40 mM | 40 mM |
| EGTA | 10 mM | 10 mM |
| MgCl₂ | 6.3 mM | 6.3 mM |
| Na-ATP | 6.1 mM | 6.1 mM |
| DTT | 10 mM | 10 mM |
| CaCl₂ | - | Calculated for pCa 4.5 |
| pH | 7.0 | 7.0 |
Note: The precise concentration of CaCl₂ in the Activating Solution is calculated to achieve the desired pCa. Intermediate pCa solutions are prepared by mixing Relaxing and Activating solutions in appropriate ratios.
Table 2: Summary of this compound's Effects on Myofibril Mechanics
| Parameter | Muscle Type | This compound Concentration | Effect | Reference |
| Maximal Ca²⁺-activated Force | Human Ventricular Myofibrils | Dose-dependent (IC₅₀ ~0.58 µM) | Decrease | |
| Rabbit Psoas Myofibrils | Dose-dependent (IC₅₀ ~7.00 µM) | Decrease | ||
| Murine Myocardium (WT) | 0.5 - 10.0 µM | Dose-dependent decrease | ||
| Murine Myocardium (cMyBPC KO) | 0.5 - 10.0 µM | Less pronounced decrease | ||
| Human Myocardium | 0.5 µM | ~25-30% decrease | ||
| N47K-RLC Mouse Model | 0.3 µM | ~25% decrease | ||
| Ca²⁺ Sensitivity (pCa₅₀) | Human Myocardium | 0.5 µM | Decrease | |
| N47K-RLC Mouse Model (WT-RLC) | 0.3 µM | Decrease | ||
| N47K-RLC Mouse Model (N47K) | 0.3 µM | Smaller decrease vs WT | ||
| Thin Filament HCM Mutations | 250 nM | Partial reversal of increased sensitivity | ||
| Kinetics of Force Development | Human Ventricular Myofibrils | Not specified | No effect | |
| Rabbit Psoas Myofibrils | Not specified | Decrease | ||
| Skinned Rodent Myocardium | Not specified | Slowed | ||
| Rate of Force Relaxation | Human Ventricular Myofibrils | Not specified | Accelerated | |
| Rabbit Psoas Myofibrils | Not specified | No effect | ||
| Cross-Bridge Detachment Rate | Human Myocardium | 0.5 µM | Increased | |
| N47K-RLC Mouse Model | 0.3 µM | Increased |
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: this compound's mechanism of action on the myosin cross-bridge cycle.
Caption: Experimental workflow for assessing this compound's effect on myofibril force.
References
- 1. This compound has a differential impact on force generation in myofibrils from rabbit psoas and human cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. This compound decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Correlating Mavacamten Plasma Concentration with LVEF Changes in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] It modulates the number of myosin heads that can enter the force-producing state, thereby reducing the probability of cross-bridge formation.[3] This mechanism of action leads to a decrease in excessive myocardial contractility and an improvement in diastolic relaxation, making it a targeted therapy for hypertrophic cardiomyopathy (HCM).[2][4] In preclinical models, this compound has been shown to reduce cardiac hypercontractility in a dose-dependent manner, which is reflected by changes in Left Ventricular Ejection Fraction (LVEF). These application notes provide a summary of the available preclinical data correlating this compound plasma concentration with LVEF changes and offer detailed protocols for key experiments.
Mechanism of Action: Signaling Pathway
This compound directly targets the cardiac sarcomere, the fundamental contractile unit of cardiomyocytes. It binds to cardiac myosin and stabilizes it in an energy-sparing, "super-relaxed" state, reducing the number of available myosin heads that can bind to actin. This leads to a decrease in the force of contraction (negative inotropy) without directly affecting intracellular calcium concentration.
Figure 1: this compound's mechanism of action on the cardiac sarcomere.
Preclinical Data Summary: this compound Plasma Concentration and Cardiac Function
Preclinical studies in various animal models have demonstrated a clear dose- and exposure-dependent effect of this compound on cardiac contractility. While extensive public data directly correlating a range of plasma concentrations with specific LVEF percentages is limited, key findings from regulatory review documents and published studies provide valuable insights.
Table 1: Summary of Preclinical Pharmacodynamic Effects of this compound on Cardiac Function
| Animal Model | Dosage/Exposure | Effect on Cardiac Function | Citation |
| Rat | 1 mg/kg/day (single oral dose) | ~20% reduction in Fractional Shortening (FS) | |
| Rat | 1.2 mg/kg/day (26-week study) | Cardiac toxicity with heart failure at Cmax of 725 ng/mL. ~30% reduction in Ejection Fraction (EF) at highest doses. | |
| Dog | 0.045 mg/kg for 31 days | ~11% reduction in Fractional Shortening (FS) | |
| Dog | 0.45 mg/kg/day (13-week study) | Cardiac toxicity with heart failure at Cmax of 911 ng/mL. ~30% reduction in Ejection Fraction (EF) at highest doses. | |
| Feline HCM Model | Not specified | Reduced contractility and LVOT obstruction | |
| Mouse HCM Model | Not specified | Suppressed development of ventricular hypertrophy and myocyte disarray |
Note: Fractional Shortening (FS) is a surrogate measure for LVEF.
Experimental Protocols
Animal Models
-
Rodent Models: Healthy rats (e.g., Sprague-Dawley) are suitable for initial pharmacokinetic and pharmacodynamic screening. Transgenic mouse models of HCM (e.g., expressing human myosin mutations) can be used to study efficacy in a disease context.
-
Feline Models: Cats with naturally occurring HCM provide a valuable translational model due to the similarities in disease pathophysiology to humans.
This compound Administration and Plasma Sample Collection
This protocol outlines a general procedure for oral administration and subsequent blood collection for pharmacokinetic analysis.
Figure 2: Experimental workflow for correlating this compound plasma concentration with LVEF.
Protocol:
-
Animal Preparation:
-
Acclimate animals to the housing facility for at least one week prior to the study.
-
Obtain baseline measurements, including body weight, a baseline blood sample for control plasma, and a baseline echocardiogram to determine LVEF.
-
-
This compound Formulation and Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., suspension in 0.5% methylcellulose).
-
Administer the designated dose of this compound or vehicle control to the animals via oral gavage.
-
-
Blood Sample Collection:
-
Collect blood samples (e.g., via tail vein or saphenous vein in rodents, cephalic vein in felines) at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) to capture the pharmacokinetic profile.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Plasma Concentration Analysis:
-
Determine the plasma concentration of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
LVEF Measurement by Echocardiography
Transthoracic echocardiography is the standard non-invasive method for assessing cardiac function in preclinical models.
Protocol for Feline Echocardiography:
-
Animal Preparation:
-
If necessary, sedate the cat to minimize stress and movement (e.g., with a low dose of a suitable sedative).
-
Place the cat in right lateral recumbency.
-
-
Image Acquisition:
-
Use a high-frequency phased-array transducer.
-
Obtain standard two-dimensional right parasternal short-axis and long-axis views.
-
Acquire M-mode images from the short-axis view at the level of the papillary muscles.
-
-
LVEF Calculation:
-
From the M-mode images, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate LVEF using the Teichholz formula or other validated methods for the species.
-
Alternatively, use the biplane method of disks (modified Simpson's rule) from the apical four- and two-chamber views for a more accurate volume-based LVEF calculation.
-
Logical Relationship of Study Design
A robust study design is crucial for establishing a clear correlation between this compound plasma concentration and LVEF changes.
Figure 3: Logical flow of a preclinical study to correlate this compound concentration and LVEF.
Conclusion
References
In Silico Modeling of Mavacamten's Effect on Mutation-Specific Hypertrophic Cardiomyopathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertrophic cardiomyopathy (HCM) is a prevalent genetic cardiac disorder characterized by thickening of the heart muscle, which can lead to significant morbidity and mortality. A key pathophysiological driver in many HCM cases is the hypercontractility of the cardiac sarcomere, often caused by mutations in genes encoding sarcomeric proteins. Mavacamten, a first-in-class cardiac myosin inhibitor, has emerged as a targeted therapy for obstructive HCM. It acts by allosterically modulating myosin ATPase activity, thereby reducing the number of available actin-myosin cross-bridges and normalizing cardiac contractility.
In silico modeling provides a powerful platform to investigate the mutation-specific effects of this compound and to predict its therapeutic efficacy. By simulating the complex interplay of cardiac electrophysiology, mechanics, and energetics at the cellular level, researchers can gain mechanistic insights into how this compound corrects the functional consequences of specific HCM mutations. These computational approaches can accelerate drug development by identifying patient populations most likely to respond to treatment and by optimizing therapeutic strategies.
This document provides detailed application notes and protocols for the in silico modeling of this compound's effect on mutation-specific HCM.
Mechanism of Action of this compound in HCM
This compound's primary mechanism of action is the stabilization of the "super-relaxed state" (SRX) of the myosin head.[1][2][3] In a healthy heart, a proportion of myosin heads are in this energy-conserving, inactive state, unable to bind to actin. In many HCM-causing mutations, particularly in the β-myosin heavy chain gene (MYH7), the equilibrium is shifted away from the SRX towards the "disordered relaxed state" (DRX), leading to an excess of active myosin heads and subsequent hypercontractility.[1][3] this compound binds to a pocket on the myosin heavy chain, promoting the SRX state and thereby reducing the number of myosin heads available for cross-bridge formation. This leads to a decrease in the force of contraction and an improvement in diastolic relaxation.
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action in HCM.
Quantitative Data Summary
The following table summarizes quantitative data from in silico studies on the effect of this compound on cardiomyocytes carrying the MYH7-R403Q mutation.
| Parameter | Condition | Value/Change | Reference |
| Contractility | |||
| Active Tension Peak | MYH7-R403Q vs. Control | ~43% increase | |
| MYH7-R403Q + 0.5 µM this compound | Normalized to control levels | ||
| Fractional Shortening (FS) | MYH7-R403Q + 0.5 µM this compound | 14.6% improvement | |
| Relaxation | |||
| Relaxation Time (T90off) | MYH7-R403Q vs. Control | ~3% increase | |
| MYH7-R403Q + 0.5 µM this compound | Normalized to control levels | ||
| Contractile Relaxation | MYH7-R403Q + 0.5 µM this compound | 21% improvement | |
| Energetics | |||
| ATPase Rate | MYH7-R403Q + 0.5 µM this compound | 19.3% improvement |
Experimental Protocols
Protocol 1: In Silico Modeling of this compound's Effect on a Specific HCM Mutation
This protocol outlines the general steps to simulate the effect of this compound on a cardiomyocyte model with a specific HCM mutation. The example focuses on the well-studied MYH7-R403Q mutation using a human ventricular cardiomyocyte model.
1. Model Selection and Baseline Simulation:
-
Model: Employ a well-validated human ventricular cardiomyocyte model that couples electrophysiology and mechanics, such as the ToR-ORd+Land model.
-
Software: The simulation can be implemented in environments like MATLAB (The MathWorks, Inc.) using an ordinary differential equation solver (e.g., ode15s).
-
Baseline Calibration: Run a baseline simulation of a healthy cardiomyocyte to establish normal contractile and electrophysiological parameters.
2. Introducing the HCM Mutation:
-
Parameter Adjustment: To simulate the effect of the MYH7-R403Q mutation, modify the model parameters that represent the ratio of myosin heads in the DRX to the SRX state. Based on experimental data, for the R403Q mutation, the parameter 'R' (representing the ratio of (DRX:SRX)/(DRX:SRX)control) can be set to 1.3.
-
Phenotype Verification: Run the simulation with the mutated parameter and verify that the model recapitulates the known hypercontractile phenotype of the specific HCM mutation (e.g., increased peak tension).
3. Simulating this compound Treatment:
-
Drug Effect Modeling: this compound's effect is simulated by adjusting the 'R' parameter to reflect the stabilization of the SRX. For a simulated administration of 0.5 µM this compound, the 'R' value can be remodeled to 0.79.
-
Dose-Response (Optional): To simulate different concentrations of this compound, a dose-response curve can be generated by running simulations with a range of 'R' values.
4. Data Analysis and Interpretation:
-
Output Parameters: Analyze key output parameters from the simulations, including:
-
Active tension amplitude and duration
-
Time to peak tension
-
Relaxation time (e.g., time to 90% decay)
-
Calcium transient dynamics
-
Action potential duration
-
-
Comparison: Compare the simulation results of the untreated mutated cardiomyocyte with the this compound-treated cardiomyocyte to quantify the drug's effect.
Protocol 2: Molecular Dynamics (MD) Simulation of this compound Binding (Conceptual)
While detailed, publicly available protocols for MD simulations of this compound with mutant myosin are scarce, the following conceptual workflow can be adapted.
1. System Preparation:
-
Protein Structure: Obtain a high-resolution crystal structure of the human β-cardiac myosin motor domain. If a structure with the specific HCM mutation is not available, generate it in silico using homology modeling tools.
-
Ligand Structure: Obtain the 3D structure of this compound.
-
Complex Formation: Dock this compound into the identified binding pocket on the myosin motor domain using molecular docking software.
2. MD Simulation Setup:
-
Force Field: Choose a suitable force field for proteins and small molecules (e.g., CHARMM, AMBER).
-
Solvation: Solvate the protein-ligand complex in a water box with appropriate ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps (NVT and NPT) to bring the system to the desired temperature and pressure.
3. Production MD Simulation:
-
Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to observe the stability of this compound binding and its effect on the protein's conformational dynamics.
4. Analysis:
-
Analyze the trajectory to study the binding stability (RMSD, hydrogen bonds), conformational changes in the myosin motor domain, and the allosteric effects on key functional regions.
Experimental Workflow Diagram
Caption: In silico workflow for this compound effect analysis.
Conclusion
In silico modeling is an indispensable tool for understanding the mutation-specific effects of this compound in hypertrophic cardiomyopathy. The protocols and application notes provided here offer a framework for researchers to employ computational approaches to investigate the therapeutic potential of this compound and other novel cardiac myosin inhibitors. By integrating experimental data with sophisticated computational models, the field can continue to advance towards a more personalized approach to treating HCM.
References
Rationale for Mavacamten Dose Titration Strategy in Clinical Trials
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mavacamten is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor.[1][2][3] It is indicated for the treatment of adults with symptomatic New York Heart Association (NYHA) Class II-III obstructive hypertrophic cardiomyopathy (HCM) to improve functional capacity and symptoms.[3][4] HCM, a common inherited cardiac disorder, is characterized by left ventricular hypertrophy and excessive cardiac contractility, often leading to dynamic left ventricular outflow tract (LVOT) obstruction. This compound addresses the underlying pathophysiology by reducing the excessive myosin-actin cross-bridges that cause hypercontractility, thereby lessening the LVOT obstruction and improving cardiac filling pressures.
A key challenge in the clinical application of this compound is its narrow therapeutic window. Efficacy is directly related to the dose-dependent reduction in myocardial contractility; however, excessive reduction can lead to a decrease in left ventricular ejection fraction (LVEF) and potential systolic dysfunction. This necessitates a carefully managed dose titration strategy to tailor the dosage to individual patient needs, optimizing therapeutic outcomes while minimizing safety risks. This document provides a detailed overview of the rationale, protocols, and data supporting the dose titration strategy for this compound as established in its pivotal clinical trials.
Rationale for Dose Titration
The fundamental reason for a dose titration strategy with this compound is to individualize therapy to achieve a desired clinical response while maintaining patient safety. This approach is crucial due to significant inter-individual variability in drug exposure and response.
The core rationales include:
-
Pharmacokinetic Variability (CYP2C19 Metabolism): this compound is primarily metabolized by the hepatic enzyme CYP2C19, with minor contributions from CYP3A4 and CYP2C9. Genetic variations in the CYP2C19 gene result in different metabolizer phenotypes, ranging from poor to ultra-rapid metabolizers. This genetic variance significantly affects this compound's plasma concentration and half-life, which can range from 6-9 days in normal metabolizers to 23 days in poor metabolizers. A fixed-dose approach would lead to sub-therapeutic exposure in some patients and potentially toxic levels in others. The titration strategy allows for dose adjustments based on clinical effect, mitigating the need for routine genetic testing.
-
Balancing Efficacy and Safety: The therapeutic goal is to reduce the LVOT gradient and improve symptoms without causing an unsafe drop in LVEF. Clinical trials established a relationship between this compound plasma concentrations and its effects; concentrations between 350 and 700 ng/mL were associated with substantial reductions in LVOT obstruction while maintaining LVEF above 50%. The titration protocol is designed to carefully guide patients into this therapeutic range.
-
Evolution to a Clinically Guided Approach: Initial Phase 3 trials, such as EXPLORER-HCM, utilized a complex titration algorithm based on both echocardiographic parameters (Valsalva LVOT gradient and LVEF) and this compound plasma concentrations. To simplify implementation in routine clinical practice, subsequent studies like VALOR-HCM and the final approved posology transitioned to a purely echocardiography-guided strategy. This approach, which relies on readily available clinical measures, was proven to be both safe and effective.
Signaling Pathway
This compound's therapeutic effect originates within the cardiac sarcomere, the fundamental contractile unit of heart muscle cells. It directly targets the molecular motor, cardiac myosin, to reduce hypercontractility.
-
Mechanism of Action: this compound is a selective and reversible inhibitor of cardiac myosin ATPase. It allosterically modulates cardiac myosin, stabilizing it in an energy-sparing, "super relaxed" state where it is less likely to bind to actin. This action reduces the number of available myosin heads that can form force-producing cross-bridges with actin filaments.
-
Pathophysiological Correction in HCM: In hypertrophic cardiomyopathy, the underlying genetic mutations lead to an excess of myosin-actin cross-bridge formation, resulting in hypercontractility, impaired relaxation (diastolic dysfunction), and increased energy consumption. By inhibiting excessive cross-bridge formation, this compound normalizes contractility.
-
Hemodynamic and Clinical Effects: The reduction in hypercontractility leads to a decrease in the dynamic obstruction of the left ventricular outflow tract, an improvement in the heart's ability to relax and fill with blood, and a reduction in myocardial wall stress. These mechanical improvements translate into symptom relief and enhanced functional capacity for patients.
Caption: this compound inhibits hyperactive cardiac myosin, reducing excessive cross-bridge formation.
Experimental Protocols
The dose titration protocols for this compound were systematically evaluated and refined across key clinical trials, primarily EXPLORER-HCM and VALOR-HCM.
Patient Population
Pivotal trials enrolled adult patients with symptomatic (NYHA class II–III) obstructive HCM. Key inclusion criteria typically included a documented LVOT gradient (at rest or with provocation, e.g., Valsalva maneuver) of ≥50 mmHg and a baseline LVEF of ≥55%, ensuring the study population had significant obstruction but preserved systolic function at entry.
Dosing and Titration Regimen
The core of the protocol involves a standardized starting dose followed by scheduled assessments to guide dose adjustments. The available oral capsule strengths are 2.5 mg, 5 mg, 10 mg, and 15 mg.
Table 1: Comparison of this compound Dose Titration Protocols in Pivotal Trials
| Parameter | EXPLORER-HCM Protocol | VALOR-HCM Protocol |
|---|---|---|
| Starting Dose | 5 mg once daily | 5 mg once daily |
| Available Doses (mg) | 2.5, 5, 10, 15 | 2.5, 5, 10, 15 |
| Titration Schedule | Dose adjustments considered at Weeks 8 and 14 | Dose adjustments considered at Weeks 8 and 12 |
| Up-Titration Criteria | • Valsalva LVOT gradient ≥30 mmHg• Resting LVEF ≥50%• this compound plasma concentration <350 ng/mL | • Valsalva LVOT gradient ≥30 mmHg |
| Down-Titration Criteria | • this compound plasma concentration >700 ng/mL | • At Week 4: if Valsalva LVOT gradient <30 mmHg |
| Temporary Discontinuation | • Resting LVEF <50%• this compound plasma concentration ≥1,000 ng/mL | • Resting LVEF <50% |
| Restart Criteria | After interruption, if LVEF recovered to ≥50%, treatment could be resumed at the next lowest dose. | Not specified in detail, but followed a similar principle of ensuring LVEF recovery before restarting at a lower dose. |
Sources:
Monitoring and Assessment
Rigorous and consistent monitoring is integral to the safe use of this compound.
-
Echocardiography: This is the primary monitoring tool. Serial assessments of the Valsalva LVOT gradient (for efficacy) and LVEF (for safety) are performed at baseline and at specified intervals (e.g., 4, 8, 12 weeks) after initiation or dose adjustment to guide clinical decisions.
-
Clinical Status Assessment: Patient-reported outcomes and functional status are evaluated using tools like the NYHA classification and the Kansas City Cardiomyopathy Questionnaire (KCCQ) to measure symptomatic improvement.
-
Biomarkers: Levels of cardiac biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponin I (cTnI) were monitored in clinical trials and showed significant reductions with this compound, reflecting reduced myocardial wall stress.
Dose Titration Workflow
The following diagram provides a logical representation of the clinically guided dose titration workflow, which prioritizes safety (LVEF) and efficacy (LVOT gradient) to determine the appropriate dose for a patient.
References
Troubleshooting & Optimization
Mavacamten Off-Target Effects: A Technical Resource for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers investigating the off-target effects of mavacamten on non-cardiac myosin isoforms. This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound completely selective for cardiac myosin?
A1: While this compound is a selective inhibitor of β-cardiac myosin, it is not entirely specific. It exhibits some inhibitory activity against other myosin isoforms, particularly skeletal muscle myosins, albeit with significantly lower potency.[1][2] Studies have shown that this compound has a more than four-fold selectivity for cardiac myosin over fast skeletal muscle myosin.[1] Its activity against smooth muscle myosin is reported to be negligible.[1]
Q2: I am observing a weaker than expected inhibitory effect of this compound on my skeletal muscle myosin preparation. What could be the reason?
A2: This is an expected finding. This compound's inhibitory potency (IC50) is significantly higher for skeletal muscle myosin compared to cardiac myosin, indicating lower potency.[1] The IC50 for rabbit fast skeletal muscle myosin has been reported to be approximately 5.85 µM, compared to 0.47-0.73 µM for cardiac myosin. Ensure your concentration range is appropriate to observe inhibition in skeletal myosin. Additionally, the specific isoform of skeletal muscle myosin (e.g., fast vs. slow twitch) can influence the degree of inhibition.
Q3: Does this compound inhibit non-muscle myosin II isoforms?
A3: There is limited specific data on the direct inhibitory effects of this compound on non-muscle myosin II isoforms (IIa, IIb, IIc). However, given its significantly reduced activity against smooth muscle myosin, it is plausible that its potency against non-muscle myosins is also low. Researchers should perform initial dose-response experiments across a wide concentration range to determine the IC50 for their specific non-muscle myosin isoform of interest.
Q4: What are the potential cellular off-target effects of this compound?
A4: Given that non-muscle myosin II is involved in fundamental cellular processes like cell migration, adhesion, and cytokinesis, even partial inhibition could theoretically have cellular consequences. However, due to this compound's lower potency for non-cardiac myosins, these effects may only be observable at high concentrations not typically reached in therapeutic settings. Researchers investigating these potential effects should use cellular assays such as wound healing (migration), focal adhesion analysis, or cytokinesis assays, and correlate any observed phenotypes with direct measurements of myosin activity.
Q5: Are there any known issues with using specific assays to measure this compound's off-target effects?
A5: The choice of assay can influence the observed potency. For instance, differences in IC50 values have been noted between myofibril preparations and purified myosin S1 fragment assays. This is likely due to the increased complexity and presence of other regulatory proteins in myofibrils. It is crucial to be consistent with the experimental system and to report the specifics of the protein preparation (e.g., full-length, heavy meromyosin, or S1 fragment) when comparing data.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in ATPase assay results | Inconsistent phosphate standards; Contamination of reagents with phosphate; Instability of the myosin preparation. | Prepare fresh phosphate standards for each experiment; Use phosphate-free water and dedicated glassware; Aliquot and store myosin preparations at -80°C and avoid repeated freeze-thaw cycles. |
| No inhibition observed in non-cardiac myosin isoform | This compound concentration is too low; The specific isoform is not sensitive to this compound; Inactive enzyme. | Perform a wide dose-response curve (e.g., from nM to high µM range); Confirm the identity and activity of your myosin preparation using a known inhibitor or positive control; Check the literature for any reported data on your specific isoform. |
| Actin filaments are not moving or moving poorly in the in vitro motility assay | Inactive myosin; Poorly prepared flow cell surface; Photodamage to actin or myosin. | Test myosin activity with an ATPase assay; Ensure the nitrocellulose surface is fresh and properly coated; Use an oxygen scavenging system and minimize exposure to the excitation light. |
| Observed IC50 value is significantly different from published values | Different experimental conditions (e.g., temperature, pH, buffer composition); Different myosin isoform or species of origin; Different protein construct (full-length vs. fragment). | Carefully document and report all experimental parameters; Ensure the source and type of myosin are consistent with the literature you are comparing to; Be aware that IC50 values can vary between different constructs. |
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for various myosin isoforms.
| Myosin Isoform | Species | Preparation | Assay Type | IC50 (µM) | Reference |
| β-Cardiac | Bovine | Myofibrils | ATPase | 0.49 | |
| β-Cardiac | Human | Myofibrils | ATPase | 0.71 | |
| β-Cardiac | Bovine | S1 Fragment | ATPase | 0.473 | |
| β-Cardiac | Human | S1 Fragment | ATPase | 0.727 | |
| Fast Skeletal | Rabbit | Myofibrils | ATPase | 2.14 | |
| Fast Skeletal | Rabbit | S1 Fragment | ATPase | 5.852 | |
| Smooth Muscle | Chicken | S1 Fragment | ATPase | >50 |
Experimental Protocols
Myosin ATPase Activity Assay (Malachite Green-Based)
This protocol is a general guideline for determining the ATPase activity of a myosin isoform in the presence of varying concentrations of this compound.
Materials:
-
Purified non-cardiac myosin isoform
-
Actin (for actin-activated assays)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in the assay buffer to create a range of concentrations to be tested. Include a DMSO-only control.
-
Prepare Myosin Solution: Dilute the purified myosin to the desired concentration in cold assay buffer. If performing an actin-activated assay, pre-incubate the myosin with actin.
-
Reaction Setup: In a 96-well plate, add the this compound dilutions (or DMSO control).
-
Initiate Reaction: Add the myosin (or myosin-actin) solution to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.
-
Read Absorbance: After a short incubation for color development, read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a plate reader.
-
Data Analysis: Create a phosphate standard curve to convert absorbance values to the amount of phosphate released. Plot the rate of phosphate release against the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50.
In Vitro Motility Assay
This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors.
Materials:
-
Purified non-cardiac myosin isoform
-
Fluorescently labeled actin filaments
-
This compound stock solution (in DMSO)
-
Flow cell (constructed from a glass slide and coverslip)
-
Nitrocellulose-coated coverslips
-
Blocking solution (e.g., BSA)
-
Motility Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)
-
Fluorescence microscope with a sensitive camera
Procedure:
-
Prepare Flow Cell: Assemble the flow cell using a nitrocellulose-coated coverslip.
-
Myosin Incubation: Introduce the myosin solution into the flow cell and incubate to allow the myosin to adhere to the nitrocellulose surface.
-
Blocking: Wash out the unbound myosin and introduce the blocking solution to prevent non-specific binding of actin.
-
Actin Incubation: Introduce the fluorescently labeled actin filaments into the flow cell and allow them to bind to the myosin.
-
Initiate Motility: Introduce the motility buffer containing ATP and the desired concentration of this compound (or DMSO control), along with an oxygen scavenging system.
-
Image Acquisition: Immediately begin acquiring time-lapse images of the moving actin filaments using a fluorescence microscope.
-
Data Analysis: Use tracking software to measure the velocity of individual actin filaments. Compare the velocities at different this compound concentrations to determine its effect on myosin's motor function.
Visualizations
Caption: Workflow for the Myosin ATPase Assay.
Caption: Potential Impact of this compound on Non-Muscle Myosin II Signaling.
References
Reversibility of Mavacamten's effects on cardiac function in washout studies
A comprehensive guide to the reversibility of Mavacamten's effects on cardiac function, designed for researchers, scientists, and drug development professionals.
This technical support center provides detailed information on the washout period following this compound administration in clinical trials. It includes troubleshooting guides, frequently asked questions, quantitative data summaries, and detailed experimental protocols to assist researchers in their understanding and design of studies involving this novel cardiac myosin inhibitor.
Troubleshooting Guide & FAQs
This section addresses common questions and potential issues researchers might encounter when studying the reversibility of this compound's effects.
Q1: We are observing a slower-than-expected return to baseline in Left Ventricular Ejection Fraction (LVEF) after this compound washout in our preclinical model. What could be the contributing factors?
A1: Several factors could contribute to a delayed LVEF recovery. Consider the following:
-
This compound's Long Half-Life: this compound has a half-life of 6 to 9 days in normal metabolizers and up to 23 days in poor metabolizers of the CYP2C19 enzyme.[1] This prolonged presence can lead to a gradual reversal of its effects.
-
Metabolic Phenotype: The genetic makeup of the animal model, specifically relating to cytochrome P450 enzymes like CYP2C19 which metabolizes this compound, can significantly impact its clearance.[1][2]
-
Dosage and Duration of Treatment: Higher doses or longer treatment periods may require a more extended washout period for complete reversal of effects.
Q2: In our clinical study, some participants' LVOT gradients did not fully return to their pre-treatment baseline after the 8-week washout period. Is this a known observation?
A2: Yes, while this compound's effects are generally reversible, a complete return to the exact pre-treatment baseline for every individual may not always occur within a standard washout period. The EXPLORER-HCM trial, for example, utilized an 8-week washout period.[3] While the study demonstrated a return to baseline for health status gains, individual variations in drug metabolism and underlying disease progression could lead to slight differences in the final washout values compared to the initial baseline.[3]
Q3: What is the recommended washout period for this compound in clinical trials?
A3: Based on major clinical trials like EXPLORER-HCM, a washout period of 8 weeks has been implemented. This duration is generally considered sufficient to observe the reversal of this compound's pharmacodynamic effects. However, the optimal washout duration can depend on the specific patient population and study objectives.
Q4: Can concomitant medications affect the washout of this compound?
A4: Yes. This compound is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4. Co-administration of strong inhibitors or inducers of these enzymes can alter this compound's plasma concentration and, consequently, its washout profile. It is crucial to document and analyze the potential impact of any concomitant medications.
Q5: We are designing a washout study. What key parameters should we monitor?
A5: The primary parameters to monitor during a this compound washout study include:
-
Echocardiographic parameters: Left Ventricular Ejection Fraction (LVEF), resting and Valsalva Left Ventricular Outflow Tract (LVOT) gradients.
-
Patient-Reported Outcomes: The Kansas City Cardiomyopathy Questionnaire (KCCQ) is a key tool for assessing changes in health status.
-
Biomarkers: N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels can provide insights into cardiac wall stress.
Quantitative Data on Reversibility
The following tables summarize the quantitative data from key this compound clinical trials, focusing on the reversibility of its effects after a washout period.
Table 1: Reversibility of LVEF and LVOT Gradient in the EXPLORER-HCM Trial
| Parameter | This compound Group (End of Treatment - Week 30) | This compound Group (End of Study after 8-week washout - Week 38) | Placebo Group (End of Treatment - Week 30) |
| Mean Change in Valsalva LVOT Gradient (mmHg) | -49 (SD 34) | Gains returned to baseline | -12 (SD 31) |
| LVEF <50% | 7 patients experienced a transient reduction | Returned to baseline for the vast majority | Not reported |
Data sourced from the EXPLORER-HCM trial.
Table 2: Long-Term Effects and Reversibility in MAVA-LTE (EXPLORER cohort)
| Parameter | Baseline (MAVA-LTE) | Week 180 | Key Observation on Reversibility |
| Mean LVEF (%) | 73.9 | 63.9 | 20 patients (8.7%) experienced transient, reversible reductions in LVEF to <50% with treatment interruption. All recovered LVEF of ≥50%. |
| Mean Resting LVOT Gradient (mmHg) Change from Baseline | - | -40.3 (SD 32.7) | Sustained reductions observed during long-term treatment. |
| Mean Valsalva LVOT Gradient (mmHg) Change from Baseline | - | -55.3 (SD 33.7) | Sustained reductions observed during long-term treatment. |
Data from the MAVA-LTE open-label extension study.
Experimental Protocols
This section outlines the methodologies used in key this compound washout studies.
EXPLORER-HCM Washout Protocol
The EXPLORER-HCM trial was a phase 3, double-blind, randomized, placebo-controlled study.
-
Treatment Duration: 30 weeks.
-
Washout Period: Following the 30-week treatment period, patients entered an 8-week washout period.
-
Key Assessments during Washout:
-
Echocardiography to assess LVEF and LVOT gradients.
-
Kansas City Cardiomyopathy Questionnaire (KCCQ) to measure health status.
-
-
Outcome: The improvements in health status, as measured by the KCCQ, observed in the this compound group returned to baseline after the 8-week washout period.
PIONEER-HCM and PIONEER-OLE Washout
The PIONEER-HCM was a phase 2, open-label pilot study. The PIONEER-OLE was its open-label extension.
-
PIONEER-HCM Treatment Duration: 12 weeks.
-
PIONEER-OLE Follow-up: The PIONEER-OLE study provided long-term follow-up, with a median time on the study of 201 weeks for a subset of patients.
-
Reversibility Findings: In cases where LVEF dropped below 50%, temporary interruption of this compound therapy led to a reversible recovery of LVEF.
Visualizing the Process
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow of washout studies.
Caption: this compound's reversible mechanism of action on cardiac myosin.
Caption: A typical experimental workflow for a this compound washout study.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Characterization of this compound pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): health status analysis of a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Mavacamten stability in different experimental buffers and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of mavacamten in various experimental buffers and solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. For creating stock solutions, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used. It is sparingly soluble in aqueous buffers.[1]
Q2: How should I prepare aqueous solutions of this compound for my experiments?
A2: Due to its limited aqueous solubility, it is recommended to first dissolve this compound in an organic solvent such as DMF or DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration. For example, a 1:1 solution of DMF:PBS (pH 7.2) can be used to achieve a this compound solubility of approximately 0.5 mg/mL.[1]
Q3: How stable is this compound in aqueous solutions?
A3: It is recommended not to store aqueous solutions of this compound for more than one day.[1] this compound has been found to be stable under various pH conditions and in simulated gastrointestinal fluids.[2][3] However, significant degradation is observed under strong acidic conditions (1 N HCl), where it completely degrades within 6 hours.
Q4: What is the stability of this compound as a solid?
A4: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.
Q5: Does the solubility of this compound depend on the pH of the buffer?
A5: this compound does not exhibit a pH-dependent solubility profile in the range of pH 2 to 8.
Q6: What are the known degradation products of this compound?
A6: Under acidic hydrolysis conditions, this compound degrades into two primary products: 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione and 1-phenylethanamine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in aqueous buffer after dilution from organic stock. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of organic solvent in the final solution is too low. | - Ensure the final concentration is below the solubility limit in the chosen buffer system. - Increase the proportion of the organic solvent (e.g., DMSO, DMF) in the final aqueous solution, ensuring it is compatible with your experimental system. - Prepare a fresh, more dilute stock solution in the organic solvent before diluting into the aqueous buffer. |
| Inconsistent experimental results over time with prepared this compound solutions. | Degradation of this compound in the aqueous solution. | - Prepare fresh aqueous solutions of this compound for each experiment. - Avoid storing aqueous solutions for more than 24 hours. - If using acidic buffers, be aware of the rapid degradation and use the solution immediately after preparation. |
| Difficulty dissolving this compound directly in an aqueous buffer. | This compound has poor aqueous solubility. | - Do not attempt to dissolve this compound directly in aqueous buffers. - Follow the recommended protocol of first dissolving in an organic solvent like DMSO or DMF to create a stock solution, and then diluting with the aqueous buffer. |
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~33 |
| Dimethyl sulfoxide (DMSO) | ~20 |
| Ethanol | ~1 |
| Data sourced from Cayman Chemical product information sheet. |
Table 2: Solubility of this compound in an Aqueous Buffer System
| Buffer System | Solubility (mg/mL) |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 |
| Data sourced from Cayman Chemical product information sheet. |
Table 3: Stability of this compound under Forced Degradation Conditions
| Condition | Observation | Degradation Kinetics | Degradation Products |
| 1 N HCl | Complete degradation within 6 hours | Zero-order | 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione and 1-phenylethanamine |
| Different pH and gastrointestinal fluids | Stable | - | - |
| Data sourced from Golla et al., 2024. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO, DMF) to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Purging with an inert gas is recommended.
-
Store the stock solution at -20°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
-
Thaw the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.
-
Add the calculated volume of the stock solution to the aqueous buffer.
-
Mix thoroughly by gentle inversion or vortexing.
-
Use the freshly prepared aqueous working solution immediately or within 24 hours.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound degradation under acidic hydrolysis.
References
- 1. Bristol Myers Squibb - Long-Term Follow-Up Data from Phase 3 Study of CAMZYOS® (this compound) Underscores Established Efficacy and Safety Profile in Patients with Symptomatic Obstructive Hypertrophic Cardiomyopathy (oHCM) [news.bms.com]
- 2. Discerning the stability behaviour of this compound availing liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy: In silico toxicity and mutagenicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (SAR-439152; MYK-461) | myosin inhibitor | CAS 1642288-47-8 | modulator of cardiac myosin| Buy this compound (SAR439152; MYK461) from Supplier InvivoChem [invivochem.com]
Interpreting Mavacamten's effect on calcium sensitivity in cardiac muscle
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals investigating the effects of mavacamten on cardiac muscle physiology, with a specific focus on its impact on calcium sensitivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on cardiac muscle?
This compound is a first-in-class, selective, allosteric inhibitor of cardiac myosin ATPase.[1][2] It directly targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by reducing the hypercontractility of the heart muscle.[3][4] this compound binds to the cardiac myosin heavy chain, stabilizing an energy-sparing, "super-relaxed" state where the myosin heads are less likely to interact with actin.[5] This reduces the number of available myosin-actin cross-bridges, leading to a decrease in excessive force production and myocardial contractility.
Q2: How does this compound affect calcium sensitivity in cardiac muscle?
This compound has been shown to reduce the calcium sensitivity of the cardiac myofilaments. This means that a higher concentration of intracellular calcium is required to achieve a given level of force production in the presence of the drug. The proposed mechanism for this effect is a decrease in the number of strongly bound cross-bridges at any given calcium concentration. By inhibiting the transition of myosin heads to the "on-actin" power-generating state, this compound effectively dampens the response of the myofilaments to calcium.
Q3: In what experimental models has the effect of this compound on calcium sensitivity been demonstrated?
The effect of this compound on calcium sensitivity has been demonstrated in various preclinical models, including:
-
Skinned papillary muscle strips from both wild-type mice and mouse models of hypertrophic cardiomyopathy (e.g., N47K RLC mutation).
-
Permeabilized myocardial strips from human donor hearts.
-
In vitro motility assays using isolated cardiac contractile proteins.
-
Cardiomyocyte models with specific HCM mutations.
Q4: What is the expected outcome of this compound treatment in a hypertrophic cardiomyopathy (HCM) model?
In preclinical models of HCM, this compound has been shown to prevent the development of left ventricular hypertrophy when administered early. In models with established hypertrophy, it has been observed to reverse some of the pathological remodeling, including a reduction in fibrosis and cardiomyocyte disarray. Clinically, in patients with obstructive HCM, this compound treatment leads to a significant reduction in the left ventricular outflow tract (LVOT) gradient, improved exercise capacity, and better patient-reported outcomes.
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound on calcium sensitivity in my in vitro assay.
-
Possible Cause 1: Inadequate this compound Concentration.
-
Solution: Ensure you are using an appropriate concentration of this compound. Preclinical studies have shown effects at concentrations ranging from 0.3 µM to 1 µM. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 2: Drug Instability or Improper Storage.
-
Solution: this compound is a small molecule and should be stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment to avoid degradation.
-
-
Possible Cause 3: Issues with the Experimental Preparation.
-
Solution: For skinned fiber experiments, ensure complete membrane permeabilization to allow for adequate drug penetration. For in vitro motility assays, verify the quality and purity of the isolated contractile proteins.
-
-
Possible Cause 4: Substrate Competition.
-
Solution: this compound's binding can be influenced by the nucleotide state of myosin. Ensure your assay buffer conditions, particularly ATP and ADP concentrations, are consistent and appropriate for studying myosin inhibition.
-
Issue 2: Unexpected decrease in maximal force generation in control (non-HCM) cardiac muscle preparations.
-
Explanation: This is an expected effect of this compound. By design, it is a myosin inhibitor that reduces the number of force-producing cross-bridges. Therefore, a reduction in maximal, calcium-activated force is a direct consequence of its mechanism of action and will be observed in both healthy and diseased cardiac tissue.
Issue 3: Difficulty in interpreting changes in the force-pCa relationship.
-
Guidance: A rightward shift in the force-pCa curve indicates a decrease in calcium sensitivity, meaning a higher calcium concentration is needed to achieve 50% of maximal force (pCa50). This compound is expected to induce such a rightward shift. Ensure your data analysis includes fitting the Hill equation to your force-pCa data to accurately determine the pCa50 and Hill coefficient.
Quantitative Data Summary
Table 1: Effect of this compound on Cardiac Myofilament Calcium Sensitivity and Force
| Experimental Model | This compound Concentration | Effect on Maximal Force (Fmax) | Effect on Ca2+ Sensitivity (pCa50) | Reference |
| Skinned Papillary Muscle (Mouse, WT & N47K RLC) | 0.3 µM | Decreased | Decreased (Rightward shift in force-pCa curve) | |
| Permeabilized Myocardial Strips (Human) | Not specified | Decreased | Decreased (Rightward shift in force-pCa curve) | |
| In vitro ATPase Assays (cTnT R92Q & cTnI R145G mutations) | 250 nM | Not reported | Partially reversed increased Ca2+ sensitivity |
Table 2: Key Clinical Trial Outcomes for this compound in Obstructive HCM
| Clinical Trial | Primary Endpoint | Key Finding | Reference |
| EXPLORER-HCM | Composite of exercise capacity and symptom improvement | This compound was superior to placebo in improving exercise capacity and health status. | |
| VALOR-HCM | Composite of proceeding with septal reduction therapy or remaining guideline-eligible | This compound significantly reduced the need for septal reduction therapy compared to placebo. | |
| PIONEER-HCM | Change in post-exercise LVOT gradient | This compound demonstrated a notable decrease in the LVOT gradient. |
Experimental Protocols
1. Measurement of Myofilament Calcium Sensitivity in Skinned Cardiac Muscle Fibers
This protocol is adapted from methodologies used to assess the effects of compounds like this compound on cardiac muscle preparations.
-
Preparation of Skinned Fibers:
-
Excise cardiac muscle tissue (e.g., papillary muscle or ventricular trabeculae) and place it in an ice-cold relaxing solution.
-
Mechanically dissect small muscle fiber bundles.
-
"Skin" the fibers by incubating them in a relaxing solution containing a detergent (e.g., 1% Triton X-100) for a specified duration to permeabilize the cell membranes while leaving the myofilament structure intact.
-
Wash the skinned fibers thoroughly with a relaxing solution to remove the detergent.
-
-
Force-pCa Relationship Measurement:
-
Mount the skinned fiber preparation between a force transducer and a length controller.
-
Adjust the sarcomere length to a desired value (e.g., 2.2 µm) using laser diffraction.
-
Sequentially expose the fiber to a series of activating solutions with increasing free calcium concentrations (typically expressed as pCa, where pCa = -log[Ca2+]). These solutions will range from a pCa of ~9.0 (relaxing) to ~4.5 (maximal activation).
-
Allow the steady-state isometric force to develop at each pCa level and record the data.
-
To test the effect of this compound, incubate the fiber in a relaxing solution containing the desired concentration of this compound before repeating the series of activating solutions, which will also contain the same concentration of the drug.
-
Normalize the force at each pCa to the maximal force generated at pCa ~4.5.
-
Plot the normalized force against the pCa and fit the data to the Hill equation to determine the pCa50 (a measure of calcium sensitivity) and the Hill coefficient.
-
2. In Vitro Motility Assay for Actin-Myosin Interaction
This assay allows for the direct observation of the effect of this compound on the interaction between actin and myosin at the molecular level.
-
Protein Preparation:
-
Purify cardiac myosin, actin, tropomyosin, and the troponin complex (troponin C, I, and T) from cardiac tissue.
-
Label actin with a fluorescent probe (e.g., phalloidin-rhodamine).
-
-
Assay Procedure:
-
Create flow cells on a microscope slide.
-
Adsorb cardiac myosin to the surface of the flow cell.
-
Introduce fluorescently labeled regulated thin filaments (actin-tropomyosin-troponin complex) in a buffer containing ATP and varying concentrations of calcium.
-
Observe and record the movement of the fluorescent actin filaments over the myosin-coated surface using fluorescence microscopy.
-
To assess the effect of this compound, include the compound in the assay buffer.
-
Analyze the recorded videos to determine the sliding velocity of the thin filaments at different calcium concentrations.
-
Plot the filament velocity as a function of calcium concentration to determine the calcium sensitivity of the regulated actin-myosin interaction.
-
Visualizations
Caption: this compound stabilizes the super-relaxed state of cardiac myosin.
Caption: Workflow for assessing this compound's effect on Ca2+ sensitivity.
References
- 1. A Systematic Review of Clinical Trials on this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Clinical Trials on this compound in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Dawn for Aching Hearts [greaterkashmir.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
Mavacamten drug-drug interactions with CYP2C19 and CYP3A4 inhibitors in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interactions of mavacamten with Cytochrome P450 (CYP) 2C19 and CYP3A4 inhibitors in various research models.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and the key enzymes involved?
This compound is extensively metabolized in the liver, primarily by CYP2C19 (approximately 74%) and to a lesser extent by CYP3A4 (about 18%) and CYP2C9 (around 8%).[1][2][3] This makes this compound's pharmacokinetics susceptible to interactions with drugs that inhibit or induce these enzymes. In individuals with reduced CYP2C19 activity (e.g., poor metabolizers), CYP3A4 becomes the more dominant metabolic pathway.[3]
Q2: What is the clinical impact of co-administering this compound with CYP2C19 or CYP3A4 inhibitors?
Concomitant use of this compound with inhibitors of CYP2C19 or CYP3A4 can lead to a significant increase in this compound plasma concentrations.[4] This elevated exposure can increase the risk of adverse effects, including excessive reduction in left ventricular ejection fraction (LVEF) and potential heart failure due to systolic dysfunction. Therefore, the co-administration of this compound with moderate to strong inhibitors of CYP2C19 or strong inhibitors of CYP3A4 is contraindicated. For weak CYP2C19 inhibitors or moderate CYP3A4 inhibitors, dose adjustments of this compound are recommended.
Q3: I am observing higher than expected this compound concentrations in my in vivo model when co-administered with a test compound. How can I confirm if this is due to CYP2C19 or CYP3A4 inhibition?
To confirm the mechanism of the drug-drug interaction, you can perform in vitro studies using human liver microsomes or recombinant human CYP enzymes. By incubating this compound with these enzyme sources in the presence and absence of your test compound, you can determine the inhibitory potential of your compound on specific CYP isoforms. Key parameters to measure are the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).
Q4: My in vitro CYP inhibition assay results are inconsistent. What are some common troubleshooting steps?
Inconsistent results in CYP inhibition assays can arise from several factors:
-
Compound Solubility: Ensure your test compound is fully dissolved in the incubation buffer. Poor solubility can lead to inaccurate concentration-response curves. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid affecting enzyme activity.
-
Incubation Time: The incubation time should be optimized to ensure linear metabolite formation. If the reaction proceeds for too long, substrate depletion or product inhibition can occur.
-
Protein Concentration: The microsomal or recombinant enzyme concentration should be in the linear range for the specific CYP isoform being tested.
-
Cofactor Concentration: Ensure that the concentration of the NADPH regenerating system is not a limiting factor for the enzymatic reaction.
-
Analytical Method: Validate your analytical method (e.g., LC-MS/MS) for sensitivity, linearity, and specificity to accurately quantify the formation of this compound's metabolites.
Quantitative Data Summary
The following tables summarize the pharmacokinetic interactions of this compound with CYP2C19 and CYP3A4 inhibitors based on clinical studies and physiologically based pharmacokinetic (PBPK) modeling.
Table 1: this compound Pharmacokinetic Interactions with CYP2C19 Inhibitors
| Inhibitor (Strength) | This compound Dose | Population | Change in this compound AUC | Change in this compound Cmax | Reference |
| Omeprazole (Weak) | 15 mg single dose | Healthy CYP2C19 normal and rapid metabolizers | ↑ 48% | No significant effect | |
| Omeprazole or Esomeprazole (Weak) | Not specified | Patients | Apparent Clearance (CL/F) ↓ by 33% and 42% respectively | Not reported |
Table 2: this compound Pharmacokinetic Interactions with CYP3A4 Inhibitors
| Inhibitor (Strength) | This compound Dose | Population | Change in this compound AUC | Change in this compound Cmax | Reference |
| Verapamil (Moderate) | 25 mg single dose | Healthy CYP2C19 normal and intermediate metabolizers | Minimal increase | ↑ 52% | |
| Ketoconazole (Strong) | 15 mg | PBPK Modeling | ↑ 130% (AUC0-24h) | ↑ 90% |
Experimental Protocols
In Vitro CYP Inhibition Assay (Reaction Phenotyping)
This protocol outlines a general method for determining which CYP isoforms are responsible for the metabolism of this compound and the inhibitory potential of a test compound.
1. Materials:
-
This compound
-
Test compound (potential inhibitor)
-
Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control inhibitors for each CYP isoform (e.g., ticlopidine for CYP2C19, ketoconazole for CYP3A4)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare stock solutions of this compound, the test compound, and positive controls in an appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs or recombinant CYP enzymes with the test compound or positive control in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent like acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of this compound or the formation of its metabolites using a validated LC-MS/MS method.
-
Calculate the percent inhibition and determine the IC50 value for the test compound.
Clinical Drug-Drug Interaction Study (Healthy Volunteers)
This protocol describes a typical design for a clinical study to evaluate the effect of a CYP inhibitor on the pharmacokinetics of this compound.
1. Study Design:
-
Open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.
-
CYP2C19 genotyping is performed at screening to enroll participants with specific metabolizer phenotypes (e.g., normal metabolizers).
2. Treatment Periods:
-
Period 1: Administer a single oral dose of this compound (e.g., 15 mg or 25 mg).
-
Period 2: Administer the CYP inhibitor for a specified duration to achieve steady-state concentrations (e.g., omeprazole 20 mg once daily for several days), followed by co-administration of a single oral dose of this compound with the inhibitor.
3. Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points before and after this compound administration in each period (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 216, 264, 336, 432, 504, and 672 hours post-dose).
-
Process blood samples to obtain plasma and store frozen until analysis.
4. Bioanalysis:
-
Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for this compound in both periods using non-compartmental analysis.
-
Determine the geometric mean ratios and 90% confidence intervals for AUC and Cmax to assess the magnitude of the drug-drug interaction.
6. Safety Monitoring:
-
Monitor vital signs, electrocardiograms (ECGs), and adverse events throughout the study.
Visualizations
Caption: this compound's primary metabolic pathways.
References
- 1. Physiologically Based Pharmacokinetic Modeling and Simulation of this compound Exposure with Drug-Drug Interactions from CYP Inducers and Inhibitors by CYP2C19 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug–Drug Interaction Potential of this compound with Midazolam: Combined Results from Clinical and Model‐Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacogenetic influences over this compound pharmacokinetics: considerations for the treatment of individuals with hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] In vitro and in vivo pharmacokinetic characterization of this compound, a first-in-class small molecule allosteric modulator of beta cardiac myosin | Semantic Scholar [semanticscholar.org]
Addressing Mavacamten's variable pharmacokinetic profile in experimental design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with mavacamten's variable pharmacokinetic profile in experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the variability in this compound's pharmacokinetics?
A1: The significant variability in this compound's pharmacokinetic profile is primarily driven by:
-
Genetic Polymorphisms: this compound is extensively metabolized by the cytochrome P450 enzyme CYP2C19 (approximately 74%) and to a lesser extent by CYP3A4 (18%) and CYP2C9 (8%).[1][2] Genetic variations in the CYP2C19 gene lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes: poor, intermediate, extensive (normal), rapid, and ultrarapid metabolizers.[3][4] Poor metabolizers exhibit significantly increased exposure and a longer half-life of this compound compared to normal metabolizers.[3]
-
Drug-Drug Interactions (DDIs): Co-administration of this compound with drugs that inhibit or induce CYP2C19 and/or CYP3A4 can substantially alter its plasma concentrations. Strong inhibitors increase this compound exposure, heightening the risk of adverse effects like systolic dysfunction, while strong inducers can decrease its concentration, potentially reducing efficacy.
Q2: How does CYP2C19 metabolizer status quantitatively impact this compound exposure?
A2: CYP2C19 poor metabolizers (PMs) have markedly higher systemic exposure to this compound compared to normal metabolizers (NMs). Following a single 15 mg dose, the area under the plasma concentration-time curve (AUC) is increased by 241% and the maximum plasma concentration (Cmax) is increased by 47% in PMs compared to NMs. The mean half-life is also significantly prolonged in PMs (23 days) versus NMs (6 to 9 days).
Q3: What are the key considerations for dose selection and adjustment in clinical trials?
A3: Due to its variable pharmacokinetics, a "one-size-fits-all" dosing approach is not suitable for this compound. The established clinical trial protocol and prescribing information recommend a starting dose of 5 mg once daily. Dose adjustments are then guided by a structured monitoring plan that includes regular assessments of left ventricular ejection fraction (LVEF) and Valsalva left ventricular outflow tract (LVOT) gradient. This individualized, clinically guided dose-titration strategy is crucial for optimizing efficacy while minimizing the risk of excessive cardiac contractility reduction.
Q4: Are there specific recommendations for managing patients who are CYP2C19 poor metabolizers?
A4: Yes. Due to the increased risk of drug accumulation and potential for systolic dysfunction, it is recommended to consider a lower starting dose for patients identified as CYP2C19 poor metabolizers. The European Medicines Agency (EMA) recommends genotyping for CYP2C19 before initiating treatment. If a patient's metabolizer status is unknown, a more cautious dosing approach, similar to that for a poor metabolizer, should be considered.
Q5: What are the contraindications and dose-adjustment guidelines for co-medications?
A5: The co-administration of this compound with moderate to strong CYP2C19 inhibitors or strong CYP3A4 inhibitors is contraindicated due to the risk of significantly increased this compound exposure and subsequent heart failure. Similarly, co-administration with moderate to strong CYP2C19 or CYP3A4 inducers is contraindicated as it can lead to reduced efficacy. For weak CYP2C19 inhibitors or moderate CYP3A4 inhibitors, a dose reduction of this compound is recommended.
Troubleshooting Guides
In Vitro Metabolism Studies
Issue: High variability or unexpected results in metabolic stability assays using human liver microsomes.
| Potential Cause | Troubleshooting Step |
| Microsome Quality | Ensure microsomes are from a reputable supplier and have been stored correctly at -80°C. Verify the protein concentration and enzymatic activity of the lot. |
| Cofactor Degradation | Prepare NADPH solutions fresh for each experiment, as it is unstable. Ensure the final concentration in the incubation is optimal (typically around 1 mM). |
| Solvent Effects | The concentration of organic solvents (e.g., DMSO, acetonitrile) used to dissolve this compound should be kept to a minimum (typically <1%) as they can inhibit CYP enzyme activity. |
| Incubation Time | Optimize incubation times to ensure the reaction is in the linear range. Very short or very long incubation times can lead to inaccurate estimations of clearance. |
| Non-specific Binding | This compound may bind to the plasticware used in the assay. Using low-binding plates and including control incubations without NADPH can help assess and correct for this. |
Clinical Trial Design and Execution
Issue: Managing patient safety and ensuring appropriate drug exposure in a diverse patient population.
| Challenge | Mitigation Strategy |
| Inter-individual Pharmacokinetic Variability | Implement pre-treatment CYP2C19 genotyping to identify patients at higher risk of altered metabolism. Stratify randomization based on CYP2C19 metabolizer status if feasible. |
| Risk of Systolic Dysfunction | Adhere to a strict dose-titration and monitoring protocol based on LVEF and Valsalva LVOT gradient, as established in pivotal clinical trials. Define clear criteria for dose interruption and reduction. |
| Drug-Drug Interactions | Maintain a comprehensive and regularly updated list of prohibited and restricted concomitant medications. Implement a thorough medication reconciliation process at each study visit. |
| Adherence to Monitoring Schedule | Emphasize the importance of the monitoring schedule to both investigators and participants. Utilize patient reminders and follow-up calls to ensure compliance with echocardiogram and pharmacokinetic sampling appointments. |
Quantitative Data Summary
Table 1: Impact of CYP2C19 Phenotype on this compound Pharmacokinetic Parameters (Single 15 mg Dose)
| CYP2C19 Phenotype | AUC Fold-Increase (vs. NM) | Cmax Fold-Increase (vs. NM) | Mean Half-life (days) |
| Normal Metabolizer (NM) | 1.0 | 1.0 | 6 - 9 |
| Poor Metabolizer (PM) | 3.41 | 1.47 | 23 |
Source:
Table 2: Effect of Concomitant Medications on this compound Pharmacokinetics in CYP2C19 Normal Metabolizers
| Concomitant Drug | CYP Interaction | Effect on this compound AUC | Effect on this compound Cmax |
| Omeprazole (20 mg) | Weak CYP2C19 inhibitor | ↑ 48% | No significant effect |
| Verapamil (240 mg) | Moderate CYP3A4 inhibitor | ↑ ~20% | ↑ 52% |
| Rifampin (600 mg) | Strong CYP2C19/3A4 inducer | ↓ 87% | ↓ 22% |
| Ketoconazole (400 mg) | Strong CYP3A4 inhibitor | Predicted ↑ up to 130% | Predicted ↑ up to 90% |
Source:
Experimental Protocols
CYP2C19 Genotyping
-
Objective: To determine the CYP2C19 metabolizer status of trial participants to inform dosing and safety monitoring.
-
Methodology:
-
Sample Collection: Whole blood or buccal swap samples are collected from participants.
-
DNA Extraction: Genomic DNA is extracted from the collected samples using standard commercially available kits.
-
Genotyping Analysis: A validated TaqMan real-time PCR-based allelic discrimination assay is commonly used to identify specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene. The panel should include at a minimum the common loss-of-function alleles (e.g., 2, *3) and the increased function allele (17) to accurately classify individuals into metabolizer phenotypes.
-
Phenotype Assignment: Based on the detected diplotype (combination of alleles), individuals are categorized as poor, intermediate, normal, rapid, or ultrarapid metabolizers.
-
Pharmacokinetic Sample Analysis
-
Objective: To quantify this compound concentrations in plasma to assess its pharmacokinetic profile.
-
Methodology:
-
Sample Collection: Blood samples are collected in K2EDTA tubes at pre-defined time points before and after drug administration.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in human plasma.
-
Extraction: Protein precipitation or liquid-liquid extraction is used to isolate the drug from the plasma matrix.
-
Chromatography: Reverse-phase chromatography is typically employed to separate this compound from endogenous plasma components.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantification.
-
-
Data Analysis: A calibration curve is generated using standards of known this compound concentrations to quantify the drug in the study samples. Pharmacokinetic parameters (AUC, Cmax, t½) are then calculated using non-compartmental analysis.
-
Visualizations
Caption: this compound's primary metabolic pathways and influencing factors.
Caption: this compound's mechanism of action on the cardiac sarcomere.
Caption: Clinical workflow for this compound dose titration and monitoring.
References
- 1. Pharmacokinetics and safety of this compound in healthy Chinese participants with different CYP2C19 phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacogenetic influences over this compound pharmacokinetics: considerations for the treatment of individuals with hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and safety of this compound in healthy Chinese participants with different CYP2C19 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Mavacamten-induced systolic dysfunction in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mavacamten in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] It modulates the number of myosin heads that can enter the "on actin" (power-generating) state, thus reducing the probability of force-producing systolic cross-bridge formation.[1][3] This shifts the myosin population towards an energy-sparing, super-relaxed state, leading to a decrease in excessive cardiac contractility.[3]
Q2: In which animal models has this compound been studied?
This compound has been evaluated in various preclinical animal models, including mice (including transgenic models of hypertrophic cardiomyopathy), rats, dogs, and cats with a naturally occurring form of HCM.
Q3: What is the expected therapeutic effect of this compound in animal models of hypertrophic cardiomyopathy (HCM)?
In animal models of HCM, this compound has been shown to reduce left ventricular outflow tract (LVOT) obstruction, prevent the development of ventricular hypertrophy, and reverse established hypertrophy. It also attenuates profibrotic and pro-hypertrophic gene expression and can prevent myocardial fibrosis and cardiomyocyte disarray.
Q4: What is the primary safety concern when using this compound in animal studies?
The primary safety concern is excessive systolic dysfunction due to its mechanism of action. Overdosing or unexpected sensitivity can lead to a significant reduction in left ventricular ejection fraction (LVEF) and potentially heart failure. Toxicology studies have shown a narrow therapeutic window, with dose-dependent reductions in cardiac contractility that can culminate in cardiac failure and mortality, especially with longer study durations.
Troubleshooting Guide
Problem 1: Unexpectedly high mortality in the this compound-treated group.
-
Question: We are observing a higher-than-expected mortality rate in our animal cohort receiving this compound. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Check Dosing: this compound has a narrow therapeutic index. Mortalities can occur at progressively lower doses with longer study durations. Review your dosing calculations and ensure accuracy. Consider that the pharmacologically active dose can overlap with doses that produce toxicity.
-
Dose Titration: A slow dose titration might be better tolerated than initiating a high dose, as it may allow for physiological compensation.
-
Species and Strain Sensitivity: Different species and even strains can have varying sensitivities to this compound. The elimination half-life is significantly different between rats (8 hours) and dogs (161 hours), which affects drug accumulation and tolerance.
-
Frequent Monitoring: Implement more frequent cardiac function monitoring (e.g., echocardiography) to detect early signs of severe systolic dysfunction, allowing for dose reduction or cessation before the condition becomes irreversible.
-
Problem 2: Precipitous drop in Left Ventricular Ejection Fraction (LVEF) or Fractional Shortening (FS).
-
Question: Our echocardiography results show a greater than 30% reduction in LVEF in some animals after a week of this compound administration. Is this expected and what should we do?
-
Answer:
-
Expected Pharmacological Effect: A reduction in LVEF and FS is an expected pharmacological effect of this compound. However, a drop of over 30% can be indicative of excessive dosing for that specific animal or cohort. Reductions of approximately 30% in ejection fraction have been observed at the highest tolerated doses in rats and dogs.
-
Dose-Response Relationship: The relationship between this compound plasma concentration and its effect on fractional shortening can be non-linear, posing a risk of rapid deterioration in cardiac contractility as exposure increases.
-
Action Plan:
-
Interrupt Dosing: Immediately suspend this compound administration to the affected animals. The effects of this compound are reversible.
-
Monitor Recovery: Continue to monitor cardiac function to confirm recovery of LVEF/FS.
-
Dose Adjustment: If the study design allows, consider re-initiating treatment at a lower dose once cardiac function has normalized. A dose reduction of 50% is a reasonable starting point for re-challenge.
-
Review Protocol: Assess if the starting dose was too high for the specific animal model. Consult literature for species-specific dosing recommendations.
-
-
Problem 3: High variability in cardiac function measurements within the same treatment group.
-
Question: There is significant variability in the echocardiographic measurements of cardiac function among animals receiving the same dose of this compound. What could be the reasons?
-
Answer:
-
Pharmacokinetic Variability: Individual differences in drug metabolism, primarily through CYP2C19 and CYP3A4 enzymes, can lead to large variations in plasma exposure even at the same dose.
-
Inconsistent Drug Administration: Ensure accurate and consistent dosing for all animals, especially when using oral gavage.
-
Animal Model Variability: Use age- and sex-matched animals to reduce biological variability. If using a genetic model, confirm the genotype of each animal.
-
Measurement Technique: Ensure consistency in the methodology of cardiac function assessment (e.g., same operator for echocardiography, consistent animal positioning, and anesthesia protocol).
-
Quantitative Data from Animal Models
| Animal Model | Dose | Effect on Cardiac Systolic Function | Citation |
| Rat | 1 mg/kg/day (single oral dose) | ~20% reduction in Fractional Shortening (FS) | |
| Dog | 0.045 mg/kg for 31 days | ~11% reduction in Fractional Shortening (FS) | |
| Rat and Dog | High doses | ~30% reduction in Ejection Fraction | |
| Dog (acute) | 2 mg/kg (oral) | -27 ± 5% change in Ejection Fraction (EF) | |
| Dog (chronic, 39 weeks) | Daily administration | -34 ± 3% change in Ejection Fraction (EF) vs. vehicle |
Experimental Protocols
Detailed Methodology for Assessment of this compound Effects on Cardiac Function in a Mouse Model using Echocardiography
-
Animal Model: Utilize a relevant mouse model, such as a transgenic line with a hypertrophic cardiomyopathy-causing mutation (e.g., in the Myh7 gene) or wild-type controls.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Grouping and Dosing:
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Prepare this compound formulation for oral administration (e.g., suspension in a suitable vehicle like 0.5% methylcellulose).
-
Administer this compound or vehicle daily via oral gavage at the designated dose.
-
-
Echocardiography Protocol:
-
Anesthesia: Lightly anesthetize the mice (e.g., with 1-2% isoflurane) to minimize cardiodepressive effects. Monitor vital signs throughout the procedure.
-
Imaging: Use a high-frequency ultrasound system with a linear-array transducer suitable for small animals.
-
M-mode Imaging: Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements: From the M-mode images, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculations: Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas:
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] * 100
-
LVEF (%) is calculated using the Teichholz formula or another validated method from the measured diameters.
-
-
Doppler Imaging: Acquire pulsed-wave Doppler recordings of the mitral inflow to assess diastolic function (E/A ratio) and Doppler tissue imaging at the mitral annulus to measure early diastolic velocity (e').
-
-
Data Analysis:
-
Perform baseline echocardiography before the first dose and at specified time points during the study (e.g., weekly).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the effects of different this compound doses with the vehicle control group.
-
Visualizations
Caption: Mechanism of action of this compound in the cardiac sarcomere.
Caption: General experimental workflow for a preclinical this compound study.
References
Mitigating fetal toxicity risks of Mavacamten in preclinical reproductive studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for mitigating the risks of fetal toxicity in preclinical reproductive studies of Mavacamten.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, reversible, and allosteric inhibitor of the cardiac myosin ATPase enzyme.[1][2] It selectively targets the underlying hypercontractility characteristic of hypertrophic cardiomyopathy (HCM) by modulating the number of myosin heads that can bind to actin to form force-producing cross-bridges.[3][4] This action shifts the myosin population towards an energy-sparing, super-relaxed state, thereby reducing the excessive contractility and improving diastolic relaxation.[2]
Q2: What are the known fetal toxicity risks of this compound from preclinical studies?
A2: Preclinical studies in both rats and rabbits have demonstrated that this compound is teratogenic and can cause fetal harm at clinically relevant exposures. Key findings include visceral and skeletal malformations, increased post-implantation loss, and reduced fetal body weight. The plasma exposure at the No-Observed-Adverse-Effect Level (NOAEL) in these animal studies was lower than the exposure in humans at the maximum recommended human dose (MRHD), indicating a potential risk at therapeutic levels.
Q3: Were the embryo-fetal toxicities observed at maternally toxic doses?
A3: In rats, embryo-fetal toxicities were observed in the absence of maternal toxicity. In rabbits, the adverse fetal effects were concurrent with maternal toxicity. This distinction is crucial for risk assessment, as toxicity in the absence of maternal effects can indicate a direct effect on the developing fetus.
Q4: Are there any data on this compound's effect on fertility or pre/postnatal development?
A4: In dedicated reproductive toxicity studies, this compound did not affect the mating and fertility of male or female rats. Additionally, in a pre-and post-natal development study where pregnant rats were administered this compound from gestation through lactation, no adverse effects were observed in the dams or their offspring.
Troubleshooting Preclinical Studies
Issue 1: High incidence of fetal resorptions or post-implantation loss is observed.
-
Possible Cause: This is a known developmental toxicity of this compound, observed in rat studies. It may be a direct result of the drug's effect on the developing embryo.
-
Troubleshooting Steps:
-
Verify Dosing and Exposure: Ensure that the administered dose and resulting plasma exposure levels are accurate and consistent with the intended study design. The No-Observed-Adverse-Effect Level (NOAEL) for embryo-fetal development in rats was associated with a plasma exposure (AUC) 0.3 times that of the human MRHD.
-
Assess Maternal Health: Carefully monitor for any signs of maternal toxicity. Although fetal effects were seen without maternal toxicity in rats, ruling out confounding maternal health issues is essential.
-
Refine Dose Levels: If the primary goal is to establish a NOAEL, consider adding lower dose groups to the study design to better define the dose-response curve for this endpoint.
-
Issue 2: An unexpected type of fetal malformation is observed.
-
Possible Cause: While specific malformations (cardiac, great vessel, skeletal) have been documented, other findings could emerge, potentially related to species-specific sensitivity or off-target effects.
-
Troubleshooting Steps:
-
Detailed Morphological Assessment: Conduct comprehensive external, visceral, and skeletal examinations of all fetuses. Utilize advanced imaging or staining techniques to characterize the finding thoroughly.
-
Historical Control Data Review: Compare the incidence of the finding with historical control data for the specific strain of rat or rabbit being used to determine if it falls within the background rate.
-
Mechanism Investigation: Consider ancillary studies to investigate the potential mechanism. For example, if a novel cardiac malformation is observed, it could be directly related to this compound's primary mechanism of inhibiting cardiac myosin, which is critical for heart development.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the embryo-fetal developmental toxicity studies.
Table 1: Summary of this compound Embryo-Fetal Developmental Toxicity in Rats
| Dose Level (mg/kg/day) | Key Findings | Maternal Toxicity | Plasma Exposure (AUC) vs. Human MRHD |
| 0.3 | No adverse effects observed (NOAEL) | No | 0.3x |
| 1.5 | Increased post-implantation loss, decreased fetal weight, reduced ossification, heart malformations (situs inversus), fused sternebrae. | No | ~1x (Similar to human exposure at MRHD) |
Table 2: Summary of this compound Embryo-Fetal Developmental Toxicity in Rabbits
| Dose Level (mg/kg/day) | Key Findings | Maternal Toxicity | Plasma Exposure (AUC) vs. Human MRHD |
| 0.6 | No adverse effects observed (NOAEL) | No | 0.4x |
| 1.2 | Increased fetal malformations (cleft palate, great vessel malformations). | Yes | ~1x (Similar to human exposure at MRHD) |
| 2.0 | Increased malformations of great vessels, heart, kidney, ureter, testis; fused sternebrae. | Yes | >1x |
Experimental Protocols
Protocol: Embryo-Fetal Developmental (EFD) Toxicity Study
This protocol is a generalized methodology based on standard guidelines (e.g., ICH S5(R3), OPPTS 870.3700) and tailored for assessing this compound.
-
Animal Model Selection:
-
Use a standard rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g., New Zealand White rabbit) species.
-
-
Dose Administration:
-
Administer this compound orally once daily to time-mated pregnant females during the period of major organogenesis (e.g., gestation day 6-17 for rats, 7-19 for rabbits).
-
Include a vehicle control group and at least three dose levels. Dose selection should aim to establish a NOAEL and characterize the dose-response relationship up to a maximum tolerated dose (MTD) or a limit dose.
-
-
Maternal Observations:
-
Monitor dams daily for clinical signs of toxicity, body weight changes, and food consumption.
-
-
Terminal Procedures:
-
On the day prior to expected parturition (e.g., gestation day 20 for rats), perform a caesarean section.
-
Evaluate uterine contents, counting corpora lutea, implantation sites, and live/dead fetuses to calculate pre- and post-implantation loss.
-
-
Fetal Examinations:
-
Record the body weight and sex of each fetus.
-
Conduct external examinations on all fetuses for abnormalities.
-
Perform detailed visceral examinations on a subset of fetuses (e.g., using Bouin's or Wilson's sectioning).
-
Process the remaining fetuses for skeletal examination (e.g., using Alizarin Red S and Alcian Blue staining) to assess for malformations and variations in ossification.
-
-
Toxicokinetic (TK) Analysis:
-
Collect satellite blood samples at selected time points to determine plasma concentrations of this compound and establish the exposure-response relationship.
-
Visualizations
Caption: this compound's mechanism of action and its dual therapeutic and potential toxicity pathways.
Caption: Standard experimental workflow for an Embryo-Fetal Development (EFD) toxicity study.
Caption: Logical diagram for preclinical risk identification and mitigation strategy.
References
Impact of CYP2C19 metabolizer status on Mavacamten exposure in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mavacamten. The focus is on the impact of CYP2C19 metabolizer status on this compound exposure in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound in preclinical species?
This compound is primarily metabolized by the cytochrome P450 (CYP) enzymes, with CYP2C19 and CYP3A4 being the major contributors in humans. Preclinical studies in species such as rats and dogs have also indicated that CYP-mediated metabolism is the main route of elimination. While the specific contribution of each CYP isozyme in these animal models is not always fully detailed in publicly available literature, the involvement of pathways analogous to human metabolism is a key consideration in preclinical assessments.
Q2: Are there established animal models for different CYP2C19 metabolizer statuses to study this compound pharmacokinetics?
While genetically modified animal models exist for various human CYP enzymes, specific studies detailing the use of CYP2C19 poor, intermediate, and extensive metabolizer animal models for this compound are not extensively reported in publicly available literature. Typically, preclinical studies utilize standard strains of laboratory animals (e.g., Sprague-Dawley rats, Beagle dogs). The impact of CYP2C19 metabolism is often inferred by using CYP2C19 inhibitors in these animal models to simulate the poor metabolizer phenotype.
Q3: How does the co-administration of a CYP2C19 inhibitor affect this compound exposure in animal models?
Co-administration of a potent CYP2C19 inhibitor, such as omeprazole, with this compound in animal models is expected to increase the systemic exposure (AUC) and maximum concentration (Cmax) of this compound. This is because inhibiting CYP2C19 reduces the metabolic clearance of the drug, leading to higher plasma concentrations and a longer half-life. The magnitude of this effect can vary depending on the animal species and the specific inhibitor used.
Q4: What are the expected pharmacokinetic differences in this compound exposure between human CYP2C19 metabolizer statuses?
In human studies, the systemic exposure of this compound is significantly influenced by CYP2C19 genotype. The following table summarizes the expected differences based on human clinical data, which can be used as a reference for designing and interpreting preclinical studies.
Troubleshooting Guide
Issue: High variability in this compound plasma concentrations in our rat study.
Possible Causes and Solutions:
-
Genetic Polymorphisms: Although less common and well-characterized than in humans, some genetic variability in CYP enzymes can exist within animal populations.
-
Troubleshooting Step: Consider genotyping a subset of your study animals for relevant CYP homologs to assess for any potential metabolic differences.
-
-
Induction/Inhibition of CYP Enzymes: Accidental exposure to other compounds (e.g., in bedding, diet) could be inducing or inhibiting metabolizing enzymes.
-
Troubleshooting Step: Review all experimental conditions, including diet and housing, to eliminate potential sources of enzyme-modulating substances. Implement a control group with a known CYP inducer or inhibitor to validate the experimental system.
-
-
Analytical Method Issues: Inconsistent sample collection, processing, or bioanalytical assay performance can introduce significant variability.
-
Troubleshooting Step: Review and validate your bioanalytical method for precision, accuracy, and stability. Ensure consistent timing and methodology for blood sampling and plasma preparation.
-
Quantitative Data Summary
| CYP2C19 Metabolizer Status | AUC (ng·h/mL) | Cmax (ng/mL) | Half-life (t½, days) |
| Normal Metabolizer (NM) | Reference Value | Reference Value | 6-9 |
| Poor Metabolizer (PM) | ~2-fold higher than NM | ~1.5-fold higher than NM | 23 |
| Intermediate Metabolizer (IM) | Intermediate increase | Intermediate increase | Not specified |
Experimental Protocols
Protocol: Investigating the Effect of CYP2C19 Inhibition on this compound Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Acclimatization: Acclimatize animals for at least 7 days before the study.
-
Grouping:
-
Group 1: Vehicle control + this compound.
-
Group 2: CYP2C19 inhibitor (e.g., omeprazole) + this compound.
-
-
Dosing:
-
Administer the CYP2C19 inhibitor (or vehicle) orally for 3 consecutive days to ensure adequate inhibition.
-
On the third day, administer a single oral dose of this compound (e.g., 10 mg/kg) one hour after the final dose of the inhibitor.
-
-
Blood Sampling: Collect blood samples via the tail vein at pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-Mavacamten administration.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze this compound plasma concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, t½) using non-compartmental analysis software.
Visualizations
Caption: Workflow for a preclinical study on CYP2C19 inhibition's effect on this compound.
Caption: Simplified metabolic pathway of this compound.
Validation & Comparative
Mavacamten vs. Beta-Blockers in Obstructive HCM: A Comparative Analysis
A detailed review of the mechanistic differences and available performance data for the novel cardiac myosin inhibitor, mavacamten, compared to the standard-of-care, beta-blockers, in the context of obstructive hypertrophic cardiomyopathy (HCM).
This guide provides a comparative analysis of this compound and beta-blockers, two key therapeutic options in the management of obstructive hypertrophic cardiomyopathy (HCM). While beta-blockers have been a cornerstone of symptomatic relief for decades, this compound represents a novel, targeted approach that addresses the underlying pathophysiology of the disease. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current understanding based on preclinical concepts and clinical trial data.
Mechanisms of Action: A Tale of Two Targets
The fundamental difference between this compound and beta-blockers lies in their therapeutic targets. Beta-blockers exert their effects by antagonizing beta-adrenergic receptors, thereby modulating the downstream effects of catecholamines on the heart. In contrast, this compound directly targets the cardiac sarcomere, the basic contractile unit of the heart muscle.
This compound is a first-in-class, reversible, allosteric inhibitor of cardiac myosin ATPase.[1][2] In HCM, there is an excess of myosin-actin cross-bridge formation, leading to hypercontractility, impaired relaxation (diastolic dysfunction), and increased energy consumption by the heart muscle.[3][4] this compound works by reducing the number of available myosin heads that can bind to actin, thus normalizing contractility, improving diastolic function, and reducing the dynamic left ventricular outflow tract (LVOT) obstruction that is a hallmark of obstructive HCM.[5]
Beta-blockers , such as metoprolol, propranolol, and atenolol, are negative inotropes and chronotropes. They work by blocking the effects of adrenaline and noradrenaline on the heart's beta-adrenergic receptors. This leads to a decrease in heart rate, reduced myocardial contractility, and lower blood pressure. In obstructive HCM, the reduction in heart rate allows for more time for the left ventricle to fill with blood during diastole, and the decreased contractility can lessen the dynamic obstruction of the LVOT.
Signaling Pathway Diagrams
Comparative Efficacy Data
| Parameter | This compound (in addition to standard of care) | Beta-Blockers (as standard of care) | Source |
| LVOT Gradient (Post-Exercise) | Significant reduction (mean change of -47 mmHg vs. -10 mmHg for placebo) | Reduction in LVOT gradient | |
| NYHA Functional Class | Significant improvement in ≥1 class (65% vs. 31% for placebo) | Improvement in NYHA class | |
| Peak Oxygen Consumption (pVO2) | Increased (mean difference vs. placebo was greater in patients not on beta-blockers) | No significant improvement in exercise capacity | |
| Left Ventricular Ejection Fraction (LVEF) | Reversible reduction in a small percentage of patients (mean LVEF remained >50%) | Generally no significant change or slight reduction | |
| Biomarkers (NT-proBNP) | Significant reduction | Reduction in biomarkers of wall stress |
Experimental Protocols
While direct comparative animal studies were not identified, a typical experimental protocol to compare this compound and a beta-blocker (e.g., metoprolol) in a feline model of HCM would involve the following steps:
1. Animal Model:
-
Species: Domestic cats with naturally occurring HCM, characterized by left ventricular hypertrophy and evidence of LVOT obstruction.
-
Inclusion Criteria: Adult cats with a confirmed diagnosis of obstructive HCM via echocardiography (e.g., LV wall thickness > 6mm, LVOT gradient > 30 mmHg).
-
Exclusion Criteria: Cats with other systemic diseases that could affect cardiovascular function.
2. Study Design:
-
Groups:
-
Group 1: this compound
-
Group 2: Metoprolol
-
Group 3: Placebo control
-
-
Randomization: Animals would be randomly assigned to a treatment group.
-
Blinding: The study would be conducted in a blinded fashion, where the investigators assessing the outcomes are unaware of the treatment assignments.
3. Drug Administration:
-
This compound: Administered orally once daily. The dose would be titrated based on echocardiographic monitoring to achieve a therapeutic effect while avoiding excessive reduction in LVEF.
-
Metoprolol: Administered orally at a standard therapeutic dose for feline HCM.
-
Duration: Treatment would be administered for a predefined period, for example, 12 to 24 weeks, to assess both acute and chronic effects.
4. Key Outcome Measures:
-
Echocardiography: Performed at baseline and at regular intervals throughout the study to assess:
-
LVOT gradient (at rest and provoked)
-
Left ventricular wall thickness and mass
-
Left atrial size
-
Systolic and diastolic function (including LVEF)
-
-
Biomarkers: Blood samples collected to measure cardiac biomarkers such as NT-proBNP and cardiac troponin I.
-
Histopathology: At the end of the study, heart tissue would be collected for histological analysis to assess for changes in myocyte size, fibrosis, and myofibrillar organization.
Experimental Workflow Diagram
References
- 1. This compound for symptomatic obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound for Obstructive HCM: Key Points - American College of Cardiology [acc.org]
- 4. CAMZYOS® (this compound) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 5. dicardiology.com [dicardiology.com]
Mavacamten and Disopyramide: An In Vitro Head-to-Head Comparison for Cardiac Research
In the landscape of therapeutic agents for hypertrophic cardiomyopathy (HCM), Mavacamten and Disopyramide represent two distinct mechanistic approaches to reducing cardiac hypercontractility. This guide provides a head-to-head in vitro comparison of these compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.
Mechanism of Action: A Tale of Two Targets
This compound and Disopyramide exert their effects on cardiac myocytes through fundamentally different pathways. This compound is a first-in-class selective allosteric inhibitor of cardiac myosin, directly targeting the motor protein responsible for muscle contraction.[1][2] In contrast, Disopyramide is a non-selective ion channel blocker that indirectly modulates contractility by altering the electrophysiological properties of cardiomyocytes.
This compound acts by binding to the β-cardiac myosin heavy chain, stabilizing a pre-power stroke state and thereby reducing the number of actin-myosin cross-bridges formed during each cardiac cycle.[3] This allosteric modulation inhibits the ATPase activity of myosin, a critical step in the cross-bridge cycle.[4][5] Specifically, this compound is thought to slow the rate of phosphate release from the myosin active site, effectively trapping the myosin head in a weakly-bound state and decreasing overall myocardial contractility.
Disopyramide , on the other hand, exerts its negative inotropic effects by blocking multiple ion channels in cardiomyocytes. Its primary actions include the inhibition of sodium and L-type calcium channels. By blocking these channels, Disopyramide reduces the influx of calcium into the cell, leading to a decrease in the calcium available for myofilament activation and subsequent force generation.
Quantitative In Vitro Data
While direct head-to-head in vitro studies are limited, the following tables summarize key quantitative parameters for each compound based on available experimental data.
Table 1: this compound In Vitro Activity
| Parameter | Assay | System | Value |
| IC50 | Myosin ATPase Activity | Human β-cardiac myosin | ~0.3 µM |
| IC50 | Myofibril ATPase Activity | Porcine cardiac myofibrils | ~0.5 µM |
| IC50 | In Vitro Motility | Bovine cardiac HMM | ~0.3 µM |
Table 2: Disopyramide In Vitro Activity
| Parameter | Assay | System | Value (Concentration) | Effect |
| Ion Channel Blockade | Patch Clamp | Human cardiomyocytes | 5 µM | Inhibition of peak and late Na+ currents, L-type Ca2+ current, and delayed-rectifier K+ current |
| Calcium Transients | Fluorescence Microscopy | Human cardiomyocytes | 5 µM | Reduction in Ca2+ transient amplitude |
| Cell Shortening | Video Edge Detection | Human cardiomyocytes | 5 µM | Decrease in cardiomyocyte contractility |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and Disopyramide can be visualized through their respective signaling pathways and the experimental workflows used to characterize them.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-A Targeted Therapy for Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review of present and future pharmaco‐structural therapies for hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Reproducing Mavacamten EXPLORER-HCM trial results in a laboratory setting
This guide provides a framework for researchers, scientists, and drug development professionals to reproduce the key findings of the pivotal EXPLORER-HCM clinical trial for mavacamten in a laboratory setting. The objective is to offer a direct comparison of preclinical and clinical trial endpoints, supported by detailed experimental protocols and quantitative data. This compound, a first-in-class cardiac myosin inhibitor, has shown significant efficacy in improving symptoms and functional capacity in patients with obstructive hypertrophic cardiomyopathy (HCM).[1][2][3] This document outlines the necessary in vitro and in vivo models and methodologies to investigate the therapeutic potential of this compound and other cardiac myosin inhibitors.
Understanding this compound's Mechanism of Action
This compound is an allosteric and reversible inhibitor of cardiac myosin.[4] In hypertrophic cardiomyopathy, a significant number of mutations in sarcomere proteins lead to a state of hypercontractility.[4] this compound works by reducing the number of myosin heads that can form cross-bridges with actin, thereby normalizing contractility and improving the heart's energy utilization. This targeted approach aims to address the underlying pathophysiology of HCM.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound.
Key Trial Endpoints and Laboratory Correlates
The EXPLORER-HCM trial evaluated the efficacy and safety of this compound in patients with symptomatic obstructive HCM. The primary endpoint was a composite of improvement in peak oxygen consumption (pVO₂) and New York Heart Association (NYHA) functional class. Secondary endpoints included changes in post-exercise left ventricular outflow tract (LVOT) gradient, patient-reported outcomes, and biomarkers.
This guide focuses on reproducing the physiological and biomarker endpoints in a laboratory setting.
Data Summary: EXPLORER-HCM Key Quantitative Outcomes
| Endpoint | This compound Group | Placebo Group | p-value |
| Primary Composite Endpoint | |||
| - % of Patients Achieving Primary Endpoint | 37% | 17% | 0.0005 |
| Secondary Endpoints | |||
| - Change in Post-Exercise LVOT Gradient (mmHg) | -38.5 | -9.8 | <0.0001 |
| - Change in Resting LVOT Gradient (mmHg) | -23.5 | -1.7 | <0.0001 |
| - Change in Valsalva LVOT Gradient (mmHg) | -38.1 | -7.4 | <0.0001 |
| - Change in pVO₂ (mL/kg/min) | +1.4 | -0.1 | 0.0006 |
| - Change in NT-proBNP (pg/mL) | -818 | +199 | <0.0001 |
| - Change in Cardiac Troponin I (ng/L) | -10.3 | +3.4 | <0.0001 |
| - Change in LVEF (%) | -4.0 | 0 | <0.0001 |
| - Change in Left Atrial Volume Index (mL/m²) | -7.5 | -0.1 | <0.0001 |
| - Change in Lateral E/e' | -3.8 | 0.04 | <0.0001 |
Data compiled from the EXPLORER-HCM primary publication.
Experimental Protocols for Laboratory Reproduction
To investigate the effects of this compound observed in the EXPLORER-HCM trial, a combination of in vitro and in vivo models can be employed.
Experimental Workflow
The following diagram outlines a suggested experimental workflow for preclinical evaluation of cardiac myosin inhibitors.
In Vitro Methodologies
1. Myosin ATPase Activity Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of cardiac myosin.
-
Protocol:
-
Purify human cardiac β-myosin S1 fragment.
-
Perform steady-state ATPase assays in the presence of varying concentrations of this compound.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi), for example, using a malachite green-based colorimetric assay.
-
Determine the IC₅₀ value of this compound for myosin ATPase inhibition. Preclinical studies have shown that this compound dose-dependently inhibits actin-activated myosin ATPase activity with an IC50 of approximately 0.3 µM.
-
2. Isolated Cardiomyocyte Contractility Assay
-
Objective: To assess the effect of this compound on the contractility of single cardiomyocytes.
-
Protocol:
-
Isolate ventricular cardiomyocytes from an animal model of HCM (e.g., a transgenic mouse model expressing a pathogenic sarcomeric mutation) or from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with a relevant mutation.
-
Culture the isolated cardiomyocytes for a short period to allow for recovery.
-
Perfuse the cardiomyocytes with a buffer containing varying concentrations of this compound or a vehicle control.
-
Use a video-based edge detection system to measure sarcomere length and shortening.
-
Assess parameters such as the amplitude of sarcomere shortening, and kinetics of contraction and relaxation. In preclinical studies, this compound has been shown to reduce fractional shortening in isolated cardiomyocytes.
-
3. Engineered Heart Tissue (EHT) Studies
-
Objective: To evaluate the effect of this compound on the contractile properties of a 3D cardiac tissue construct.
-
Protocol:
-
Generate EHTs using hiPSC-CMs, preferably from a patient with HCM or with a CRISPR/Cas9-engineered HCM mutation.
-
Mount the EHTs in a bioreactor system that allows for the measurement of force generation.
-
After a period of stabilization, perfuse the EHTs with this compound or a vehicle control.
-
Measure isometric and isotonic contractile parameters, including peak twitch force, and kinetics of force development and relaxation. Studies have demonstrated that this compound reduces the contractility of human EHTs in a concentration-dependent manner.
-
In Vivo Methodologies
1. Hypertrophic Cardiomyopathy Animal Model
-
Objective: To create a relevant in vivo model to test the efficacy of this compound.
-
Protocol:
-
Utilize a genetically engineered mouse model that recapitulates key features of human HCM. Common models include transgenic mice with mutations in the β-myosin heavy chain (Myh6) or myosin-binding protein C (Mybpc3) genes.
-
Characterize the phenotype of the HCM model through echocardiography to confirm the presence of left ventricular hypertrophy, hypercontractility, and, if possible, an LVOT gradient.
-
2. Drug Administration and Monitoring
-
Objective: To administer this compound to the HCM animal model and monitor for therapeutic effects and safety.
-
Protocol:
-
Based on pharmacokinetic and pharmacodynamic studies, determine an appropriate oral dose of this compound for the animal model. In rats, a pharmacologically active dose of 1 mg/kg/day has been shown to reduce fractional shortening by approximately 20%.
-
Administer this compound or a placebo to the HCM mice daily for a specified period (e.g., 4-12 weeks).
-
Monitor the animals regularly for any signs of adverse effects.
-
3. Functional Assessment
-
Objective: To measure the physiological effects of this compound in the HCM animal model, correlating with the endpoints of the EXPLORER-HCM trial.
-
Experimental Protocols:
-
Echocardiography:
-
Perform transthoracic echocardiography on anesthetized mice at baseline and at the end of the treatment period.
-
Acquire M-mode, 2D, and Doppler images.
-
Measure key parameters including left ventricular wall thickness, left ventricular internal dimensions, fractional shortening, ejection fraction, and LVOT gradient (at rest and with provocation, e.g., dobutamine challenge). In a feline model of HCM, this compound was shown to reduce the outflow tract obstruction.
-
-
Treadmill Exercise Testing:
-
Acclimate the mice to a treadmill apparatus.
-
Conduct a graded exercise test to determine peak oxygen consumption (pVO₂).
-
Compare the change in pVO₂ from baseline to the end of treatment between the this compound and placebo groups. This compound has been shown to enhance exercise capacity in patients.
-
-
Biomarker Analysis:
-
Collect blood samples from the mice at baseline and at the end of the treatment period.
-
Use commercially available ELISA kits to measure plasma levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponin I. The MAVERICK-HCM trial showed that this compound led to a significant reduction in these biomarkers.
-
-
Alternative and Comparative Methodologies
For researchers interested in exploring alternative approaches or comparing this compound to other potential therapies, the following methodologies can be considered:
-
High-Throughput Screening: Utilize hiPSC-CMs in a multi-well format to screen compound libraries for their effects on contractility, calcium handling, and cell viability.
-
Advanced Imaging: Employ techniques such as cardiac magnetic resonance imaging (cMRI) in animal models to obtain more detailed information on cardiac structure and function, including myocardial fibrosis.
-
Telemetric Monitoring: In larger animal models, use telemetry to continuously monitor electrocardiogram (ECG) and hemodynamic parameters to assess for arrhythmias and changes in blood pressure.
By following these experimental guidelines, researchers can systematically evaluate the preclinical efficacy and mechanism of action of this compound and other novel cardiac myosin inhibitors, thereby contributing to the development of new therapies for hypertrophic cardiomyopathy.
References
A Comparative Analysis of Aficamten and Mavacamten for Hypertrophic Cardiomyopathy Research
A detailed guide for researchers, scientists, and drug development professionals on the pharmacokinetic and pharmacodynamic properties of two cardiac myosin inhibitors.
This guide provides an objective comparison of aficamten and mavacamten, two novel cardiac myosin inhibitors for the treatment of hypertrophic cardiomyopathy (HCM). The information is compiled from preclinical and clinical data to support research and development efforts in cardiovascular drug discovery.
Pharmacokinetic Profile: Half-Life and Therapeutic Window
A key differentiator between aficamten and this compound lies in their pharmacokinetic profiles, specifically their half-life and therapeutic window. These parameters have significant implications for dosing strategies, potential for drug-drug interactions, and overall safety management.
This compound exhibits a longer and more variable half-life, which is heavily influenced by the patient's cytochrome P450 2C19 (CYP2C19) metabolizer status.[1][2][3] In contrast, aficamten has a shorter and more consistent half-life, as it is metabolized by multiple CYP enzymes, reducing the impact of genetic polymorphisms and co-administered medications.[1][4] This contributes to a more predictable pharmacokinetic/pharmacodynamic profile for aficamten.
The therapeutic window for this compound is considered narrow, with a target plasma concentration range of 350 to 700 ng/mL to achieve the desired therapeutic effect while avoiding excessive reduction in left ventricular ejection fraction (LVEF). Exceeding this window can increase the risk of systolic dysfunction. Aficamten is suggested to possess a wider therapeutic window, allowing for more rapid and safer dose titration.
| Parameter | Aficamten | This compound |
| Half-Life | Approximately 75-85 hours. A single-dose study reported a median terminal half-life of 99.6 hours. | 6-9 days in normal CYP2C19 metabolizers; up to 23 days in poor metabolizers. |
| Time to Steady State | Approximately 2 weeks. | Approximately 6 weeks in normal CYP2C19 metabolizers; can be considerably longer in poor metabolizers. |
| Metabolism | Primarily via multiple cytochrome P450 (CYP) enzymes, including CYP2C9, CYP2D6, and CYP3A. | Primarily metabolized by CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9. |
| Therapeutic Window | Considered wider, with a more predictable dose-response relationship. | Narrow, with a target plasma concentration of 350-700 ng/mL. |
| Drug-Drug Interactions | Fewer significant drug-drug interactions due to metabolism by multiple CYP enzymes. | Potential for significant interactions with strong inhibitors and inducers of CYP2C19 and CYP3A4. |
Mechanism of Action: Targeting Cardiac Myosin
Both aficamten and this compound are allosteric inhibitors of cardiac myosin, the motor protein responsible for heart muscle contraction. In hypertrophic cardiomyopathy, excessive interaction between myosin and actin filaments leads to hypercontractility. These inhibitors work by reducing the number of available myosin heads that can bind to actin, thereby decreasing the force of contraction. Although their overall effect is similar, they bind to distinct allosteric sites on the cardiac myosin heavy chain.
This compound stabilizes the "off" state of the myosin head, making it less likely to interact with actin. Aficamten, on the other hand, slows the release of phosphate from the myosin head, which stabilizes a weak actin-binding state and reduces the transition to a strongly bound, force-producing state.
Experimental Protocols: Phase 3 Clinical Trial Design
The efficacy and safety of aficamten and this compound have been evaluated in large, randomized, placebo-controlled Phase 3 clinical trials: SEQUOIA-HCM for aficamten and EXPLORER-HCM for this compound. The general workflow for these trials provides a framework for understanding the experimental protocols used to assess these drugs.
References
Translating Mavacamten's Efficacy on LVOT Gradient: A Comparative Guide from Preclinical Models to Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Mavacamten, a first-in-class cardiac myosin inhibitor, has emerged as a targeted therapy for hypertrophic cardiomyopathy (HCM), a condition often characterized by a dynamic left ventricular outflow tract (LVOT) gradient. This guide provides a comparative analysis of this compound's effect on the LVOT gradient, bridging preclinical findings in animal models with robust data from human clinical trials. By examining the quantitative outcomes and experimental methodologies, this document aims to offer a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effect of this compound on the LVOT gradient from both preclinical and clinical studies.
Table 1: this compound's Effect on LVOT Gradient in Animal Models
| Animal Model | Intervention | Key Findings on LVOT Gradient | Citation |
| Feline HCM | Intravenous MYK-461 (this compound) infusion | Acutely eliminated systolic anterior motion of the mitral valve and relieved LVOT pressure gradients in an exposure-dependent manner.[1][2] | |
| Mouse models of HCM | Early treatment with this compound | Attenuates ventricular hypertrophy, myofibrillar disarray, and fibrosis, suggesting a preventative role in the development of obstructive physiology.[1] |
Note: Specific quantitative data on the mean reduction of LVOT gradient in mouse models is not extensively detailed in the reviewed literature, which primarily focuses on mechanistic outcomes.
Table 2: this compound's Effect on LVOT Gradient in Human Clinical Trials
| Clinical Trial | Patient Population | Treatment Arm | Placebo Arm | Mean Change from Baseline in LVOT Gradient (mmHg) | p-value | Citation |
| EXPLORER-HCM | Symptomatic obstructive HCM (NYHA Class II-III) | This compound (n=123) | Placebo (n=128) | Post-exercise: -47 (SD 40) | Post-exercise: -10 (SD 30) | <0.0001 |
| Valsalva: -49 (SD 34) | Valsalva: -12 (SD 31) | <0.0001 | ||||
| VALOR-HCM | Symptomatic obstructive HCM, eligible for septal reduction therapy | This compound | Placebo | Data presented as eligibility for SRT, which is directly related to LVOT gradient reduction. This compound substantially reduced the proportion of patients eligible for SRT. | ||
| PIONEER-OLE (Long-term Extension) | Symptomatic obstructive HCM | This compound | N/A | Resting (Week 180): -50 (SD 55) | N/A | |
| Valsalva (Week 180): -70 (SD 41) | N/A | |||||
| Real-World Data (Single Center) | Symptomatic obstructive HCM | This compound (n=31) | N/A | Provoked (12 weeks): -60.8 | <0.001 | |
| EXPLORER-LTE (Long-term Extension) | Symptomatic obstructive HCM | This compound (n=231) | N/A | Resting (Week 84): -32.8 | N/A | |
| Valsalva (Week 84): -46.4 | N/A |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.
Preclinical Animal Studies: Echocardiography for LVOT Gradient Assessment in Mice
While specific protocols for this compound studies are not publicly detailed, a general methodology for assessing LVOT gradient in mouse models of HCM can be outlined as follows:
-
Animal Preparation: Mice are anesthetized, typically with isoflurane, and placed on a heating pad to maintain body temperature. Chest hair is removed to ensure optimal ultrasound probe contact.
-
Echocardiographic Imaging: A high-frequency ultrasound system is used. The mouse is positioned in the left lateral decubitus position.
-
LVOT Visualization: A long-axis view of the left ventricle is obtained to visualize the LVOT.
-
Doppler Measurement: Pulsed-wave Doppler is placed in the LVOT to measure blood flow velocity. The peak velocity is used to calculate the pressure gradient using the modified Bernoulli equation (Gradient = 4 x velocity²).
-
Provocation (optional): To induce or exacerbate a dynamic LVOT gradient, pharmacological agents like isoproterenol can be administered.
Human Clinical Trials: Echocardiography Protocol for LVOT Gradient Measurement
The clinical trials for this compound followed rigorous and standardized echocardiography protocols to ensure data consistency and accuracy.
-
Patient Positioning: Patients are typically imaged in the left lateral decubitus position.
-
Standard Views: A comprehensive set of 2D and Doppler images are acquired, including parasternal long-axis, short-axis, and apical views.
-
LVOT Gradient Measurement at Rest:
-
The LVOT is visualized in the apical 5-chamber or 3-chamber view.
-
Continuous-wave (CW) Doppler is used to measure the peak velocity of the turbulent flow through the LVOT.
-
The peak instantaneous gradient is calculated using the modified Bernoulli equation.
-
-
Provocative Maneuvers:
-
Valsalva Maneuver: Patients perform a forced expiration against a closed glottis for 10-15 seconds while CW Doppler of the LVOT is continuously recorded. The peak gradient during the strain or release phase is recorded.
-
Post-Exercise: Patients undergo treadmill or bicycle exercise according to a standardized protocol. Immediately after exercise cessation, echocardiographic images are acquired, and the peak LVOT gradient is measured.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action in the cardiac sarcomere.
Experimental Workflow for LVOT Gradient Assessment
References
- 1. A Small Molecule Inhibitor of Sarcomere Contractility Acutely Relieves Left Ventricular Outflow Tract Obstruction in Feline Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule Inhibitor of Sarcomere Contractility Acutely Relieves Left Ventricular Outflow Tract Obstruction in Feline Hypertrophic Cardiomyopathy [escholarship.org]
Safety Operating Guide
Navigating the Safe Disposal of Mavacamten: A Procedural Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of Mavacamten are critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to specific procedures to manage waste containing this potent cardiac myosin inhibitor. The primary directive for disposal is to comply with all applicable country, federal, state, and local regulations.[1][2]
This compound is recognized as a highly potent substance that may cause damage to the unborn child and organs through prolonged or repeated exposure.[3] Therefore, meticulous handling and disposal are paramount.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., vials, syringes, gloves), and solutions.
-
Segregate this compound waste from general laboratory waste.
-
-
Personal Protective Equipment (PPE):
-
Containment:
-
Place solid this compound waste in a designated, structurally sound, and clearly labeled hazardous waste container.
-
For liquid waste, use a compatible, leak-proof container.
-
Ensure containers are kept closed when not in use.
-
Contaminated packaging should also be disposed of as hazardous or toxic waste.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage and keep the material away from drains and water courses.
-
For liquid spills, absorb with an inert material such as diatomite or universal binders.
-
For solid spills, wet down dust to prevent aerosolization.
-
Collect the spilled material and place it in a suitable container for disposal.
-
Decontaminate the spill area and equipment, for example, by scrubbing with alcohol.
-
-
Final Disposal:
-
The recommended method of disposal for this compound is often incineration.
-
Alternatively, disposal in a regulated landfill site or another approved method for hazardous or toxic wastes may be appropriate, depending on local legislation.
-
It is crucial to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure compliance with all regulations.
-
While some sources suggest that smaller quantities might be disposable with household waste, this should be verified with local authorities as regulations can be more stringent.
Summary of Disposal Recommendations
| Source/Regulator | Key Disposal Recommendations |
| MedchemExpress SDS | Dispose of contents/container in accordance with local regulation. |
| Cayman Chemical SDS | Smaller quantities can be disposed of with household waste; otherwise, disposal must be made according to official regulations. |
| MedKoo Biosciences SDS | Dispose of in a regulated landfill site or other method for hazardous or toxic wastes in accordance with National legislation. |
| Bristol-Myers Squibb (via EPA) SDS | Disposal should be in accordance with applicable regional, national and local laws and regulations. Disposal by incineration is recommended. |
| AbMole BioScience MSDS | Dispose substance in accordance with prevailing country, federal, state and local regulations. |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Personal protective equipment for handling Mavacamten
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mavacamten. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound with specific health risks. It is classified as toxic to reproduction, potentially damaging to an unborn child, and can cause organ damage (specifically the cardiovascular system) through prolonged or repeated exposure[1]. It is also harmful if swallowed or inhaled and causes serious eye irritation[2]. Therefore, strict adherence to PPE protocols is mandatory.
| Exposure Control | Personal Protective Equipment (PPE) Recommendation | Reference |
| Occupational Exposure Limit | Company Guideline: 3 µg/m³ | [1] |
| Engineering Controls | For quantities up to 3 mg, standard laboratory ventilation is adequate. For quantities from >3 mg to 100 g, use a ventilated balance safety enclosure, Biosafety Cabinet (Type II), or a Chemical Fume Hood. | [1] |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields. | [1] |
| Hand Protection | Impervious gloves are recommended. Double gloving should be considered for direct contact. | |
| Skin and Body Protection | Wear a standard or disposable laboratory coat. For quantities greater than 100 grams, a disposable coverall of low permeability is recommended. Disposable shoe covers should also be used for manufacturing operations. | |
| Respiratory Protection | A suitable respirator should be used when handling the compound outside of engineering controls or when aerosols may be generated. |
2. Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.
-
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid the formation of dust and aerosols.
-
Wash hands and face thoroughly before breaks and immediately after handling the product.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
-
Storage:
-
Store in a locked-up, designated area at room temperature.
-
Protect from light.
-
Store in sturdy, appropriate containers to maintain material integrity.
-
3. Emergency Procedures and First Aid
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures | Reference |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, keeping the eye wide open. Seek medical attention. | |
| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with plenty of water for at least 15 minutes. Seek medical attention. | |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
4. Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and further exposure.
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as detailed in the table above, including respiratory protection. A self-contained breathing apparatus may be necessary for large spills.
-
Wet down any dust with water to prevent it from becoming airborne.
-
Contain the spillage and collect it using a suitable absorbent material.
-
Place the collected material in a designated container for disposal.
-
Clean the spill area with a deactivating solution if available, followed by detergent and water.
-
-
Disposal:
-
Disposal should be carried out in accordance with all applicable regional, national, and local laws and regulations.
-
Incineration is the recommended method of disposal.
-
Prevent the release of this compound into drains and waterways.
-
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
